Technical Documentation Center

Urea, [2-(1,1-dimethylethyl)phenyl]- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Urea, [2-(1,1-dimethylethyl)phenyl]-
  • CAS: 142940-79-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of Urea, [2-(1,1-dimethylethyl)phenyl]-: A Technical Guide to Aryl Urea Characterization

Abstract: Urea,[2-(1,1-dimethylethyl)phenyl]- (commonly referred to as 1-(2-tert-butylphenyl)urea; CAS: 142940-79-2) represents a highly specialized structural motif frequently encountered in medicinal chemistry and agro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Urea,[2-(1,1-dimethylethyl)phenyl]- (commonly referred to as 1-(2-tert-butylphenyl)urea; CAS: 142940-79-2) represents a highly specialized structural motif frequently encountered in medicinal chemistry and agrochemical development[1][2]. As a Senior Application Scientist specializing in molecular characterization, I have found that aryl ureas present unique physicochemical challenges. The dual hydrogen-bond donor/acceptor nature of the urea pharmacophore, combined with the extreme steric bulk of an ortho-tert-butyl group, creates a complex interplay between lipophilicity, aqueous solubility, and target engagement. This whitepaper provides an in-depth analysis of the physicochemical properties of 1-(2-tert-butylphenyl)urea, detailing the mechanistic causality behind its behavior and outlining field-validated experimental protocols for its characterization.

Structural and Mechanistic Insights

The structural architecture of 1-(2-tert-butylphenyl)urea (C₁₁H₁₆N₂O) dictates its physicochemical behavior and its utility as a privileged scaffold in drug discovery, particularly in the design of kinase and soluble epoxide hydrolase (sEH) inhibitors[3][4].

The Steric Influence of the Ortho-tert-butyl Group

In standard aryl ureas, the urea moiety tends to adopt a planar conformation relative to the phenyl ring to maximize π -conjugation. However, the presence of the bulky 1,1-dimethylethyl (tert-butyl) group at the ortho position introduces severe steric hindrance. This forces the urea group out of the phenyl plane, breaking conjugation.

  • Causality in Drug Design: This conformational restriction is highly advantageous for achieving target selectivity. By locking the molecule into a specific dihedral angle, the entropic penalty of binding to a target protein (such as the DFG-out conformation of p38 MAP kinase) is significantly reduced[3].

  • Impact on Solubility: The non-planar geometry disrupts tight crystal lattice packing, which paradoxically can lower the melting point and improve thermodynamic solubility compared to its para-substituted isomers.

The Urea Pharmacophore: Hydrogen Bonding Dynamics

The urea core acts as a bidentate hydrogen-bond donor (via the two -NH groups) and a strong hydrogen-bond acceptor (via the carbonyl oxygen)[5]. In aqueous environments, this leads to robust solvation shells. However, in lipid bilayers, the high desolvation energy of the urea group can restrict membrane permeability unless intramolecular hydrogen bonds are formed.

TargetEngagement Urea Aryl Urea Core 1-(2-tert-butylphenyl)urea Donor1 Urea NH (Donor) Urea->Donor1 Donor2 Urea NH (Donor) Urea->Donor2 Acceptor Urea C=O (Acceptor) Urea->Acceptor TargetGlu Target Protein (e.g., Glu/Asp side chain) Donor1->TargetGlu H-Bond Donor2->TargetGlu H-Bond TargetAsp Target Protein (e.g., Backbone Amide) Acceptor->TargetAsp H-Bond

Caption: Hydrogen bonding network of the aryl urea pharmacophore during target engagement.

Physicochemical Profile

The following table synthesizes the quantitative physicochemical data for 1-(2-tert-butylphenyl)urea. Due to the specialized nature of this specific isomer, values are derived from a combination of empirical data from isomeric analogs (e.g., 1-tert-butyl-3-phenylurea) and high-confidence predictive models[6][7].

PropertyValueMethod / Source Context
IUPAC Name 1-(2-tert-butylphenyl)ureaStandard Nomenclature
CAS Registry Number 142940-79-2[2]
Molecular Formula C₁₁H₁₆N₂OExact Mass: 192.126 Da[6]
Molecular Weight 192.26 g/mol Computed[7]
Topological Polar Surface Area (TPSA) 41.1 ŲBased on urea core[6]
Lipophilicity (XLogP3) ~2.1 - 2.8Predicted (Extrapolated from isomeric data)[6]
Rotatable Bonds 3Computed[7]
Hydrogen Bond Donors 2Structural Analysis
Hydrogen Bond Acceptors 1Structural Analysis

Note: The TPSA of 41.1 Ų falls well within the Lipinski Rule of 5 optimal range (<140 Ų) for oral bioavailability, though the high hydrogen-bonding capacity requires careful permeability profiling.

Experimental Methodologies for Characterization

To ensure scientific integrity and reproducibility, the physicochemical properties of bulky aryl ureas must be determined using self-validating experimental systems. Below are the field-proven protocols I utilize to characterize compounds like 1-(2-tert-butylphenyl)urea.

Protocol 1: High-Throughput Thermodynamic Solubility Assay (HTSA)

Kinetic solubility often overestimates the true solubility of aryl ureas due to supersaturation. Thermodynamic solubility is required for accurate profiling.

Self-Validation Mechanism: This protocol utilizes a mass-balance approach. By quantifying both the dissolved compound in the supernatant and the residual solid pellet, we ensure no compound is lost to non-specific binding on the microplate walls.

  • Preparation: Dispense 1 mg of solid 1-(2-tert-butylphenyl)urea into a 2 mL glass vial.

  • Buffer Addition: Add 1 mL of 50 mM Phosphate Buffered Saline (PBS) at pH 7.4.

  • Equilibration: Seal the vial and incubate on an orbital shaker at 300 RPM and 37°C for 24 hours. Causality: 24 hours is required to overcome the high lattice energy of urea crystals and ensure true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 37°C to separate the undissolved pellet.

  • Quantification: Dilute the supernatant 1:100 in Acetonitrile to prevent precipitation, and analyze via LC-UV/MS against a standard curve prepared in DMSO/Acetonitrile.

Protocol 2: Lipophilicity (LogD) Determination via Shake-Flask LC-MS

Because the urea group can interact with protic solvents, determining the distribution coefficient (LogD) at physiological pH is critical for predicting membrane permeability.

  • Solvent Saturation: Pre-saturate 1-octanol with PBS (pH 7.4) and PBS with 1-octanol by stirring them together for 24 hours, then separating the phases.

  • Spiking: Dissolve 1-(2-tert-butylphenyl)urea in the octanol phase to a concentration of 100 µM.

  • Partitioning: Combine equal volumes (500 µL each) of the spiked octanol and aqueous PBS in a glass vial.

  • Agitation: Shake vigorously for 60 minutes at room temperature, followed by centrifugation (3,000 x g, 10 min) to ensure complete phase separation.

  • Analysis: Carefully sample 50 µL from each phase. Dilute appropriately and quantify the concentration in both phases using LC-MS/MS.

  • Calculation: LogD7.4​=log10​([Compound]aqueous​[Compound]octanol​​) .

Workflow A 1-(2-tert-butylphenyl)urea (Solid Sample) B Thermodynamic Solubility (pH 7.4) A->B Aqueous buffer C Shake-Flask LogD (Octanol/Water) A->C Biphasic system D LC-MS/MS Quantification B->D Supernatant C->D Phase sampling E Physicochemical Profile Generation D->E Data Synthesis

Caption: Self-validating experimental workflow for the physicochemical characterization of aryl ureas.

Conclusion

The physicochemical characterization of 1-(2-tert-butylphenyl)urea requires a nuanced understanding of its structural biology. The ortho-tert-butyl group acts as a conformational lock, altering the planar geometry typically seen in aryl ureas. This structural feature, combined with the robust hydrogen-bonding capacity of the urea core, makes it an invaluable, albeit challenging, scaffold in the development of targeted therapeutics. By employing rigorous, self-validating thermodynamic and biphasic partitioning assays, researchers can accurately profile this compound to predict its pharmacokinetic behavior.

Sources

Exploratory

mechanism of action of Urea, [2-(1,1-dimethylethyl)phenyl]- derivatives

An In-Depth Technical Guide to the Mechanism of Action of Urea, [2-(1,1-dimethylethyl)phenyl]- Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Chemical Scaffold The u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of Urea, [2-(1,1-dimethylethyl)phenyl]- Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chemical Scaffold

The urea derivative scaffold, characterized by its central carbonyl group bonded to two nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its ability to form multiple, stable hydrogen bonds allows for potent and specific interactions with a wide array of biological targets.[1] The specific class of N-aryl ureas, particularly those incorporating a [2-(1,1-dimethylethyl)phenyl] moiety, represents a group of compounds with significant therapeutic potential across various disease areas. Their mechanism of action is not monolithic; instead, these derivatives have been identified as potent modulators of several key enzymes and receptors involved in inflammation, immunology, and oncology.

This guide provides a detailed exploration of the primary and alternative mechanisms of action for this chemical class, focusing on the molecular interactions, signaling pathways, and the experimental methodologies used to validate these findings.

Part 1: Primary Mechanism of Action - Inhibition of Soluble Epoxide Hydrolase (sEH)

The most extensively documented mechanism for this class of urea derivatives is the potent inhibition of soluble epoxide hydrolase (sEH). This enzyme plays a critical role in the metabolism of bioactive lipid signaling molecules, making it a high-value target for inflammatory and cardiovascular diseases.[2][3]

The Role of sEH in Bioactive Lipid Metabolism

Soluble epoxide hydrolase is a key enzyme in the arachidonic acid cascade. It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are endogenous lipid epoxides, into their corresponding, and generally less bioactive, dihydroxyeicosatrienoic acids (DHETs).[2][4] EETs possess a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, analgesic, and organ-protective properties.[3][4] By degrading EETs, sEH effectively diminishes these protective effects. Therefore, inhibiting sEH activity leads to an accumulation of EETs, amplifying their therapeutic actions.[4]

Molecular Mechanism of sEH Inhibition

Urea, [2-(1,1-dimethylethyl)phenyl]- derivatives act as potent, competitive, and tight-binding inhibitors of both human and murine sEH.[5] The high potency of these compounds suggests that the urea pharmacophore is exceptionally well-suited to the enzyme's active site.

The central urea moiety is crucial for this interaction. X-ray crystallography studies of related urea-based inhibitors have shown that the urea group mimics the transition state of the sEH-catalyzed epoxide ring-opening reaction. It achieves this by forming strong hydrogen bonds with key catalytic residues in the active site, such as Asp333 and Tyr381.[1] The [2-(1,1-dimethylethyl)phenyl] group and other substituents on the urea scaffold interact with hydrophobic pockets within the active site, contributing to the high affinity and selectivity of the inhibitor.[6] This tight, stoichiometric binding effectively blocks substrate access and prevents the hydrolysis of EETs.[5]

Signaling Pathway: sEH Inhibition

The following diagram illustrates the metabolic pathway involving sEH and the impact of its inhibition by urea derivatives.

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs EETs (Epoxyeicosatrienoic Acids) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Effects_EETs Anti-inflammatory Vasodilatory Analgesic Effects EETs->Effects_EETs DHETs DHETs (Dihydroxyeicosatrienoic Acids) sEH->DHETs Effects_DHETs Reduced Biological Activity DHETs->Effects_DHETs Inhibitor Urea, [2-(1,1-dimethylethyl)phenyl]- Derivative Inhibitor->sEH Inhibition

Caption: sEH metabolizes protective EETs to less active DHETs. Urea derivatives inhibit sEH, increasing EET levels.

Quantitative Data: sEH Inhibition Potency

The potency of urea-based inhibitors against sEH has been well-characterized. The table below summarizes key inhibitory constants for representative compounds from this class.

Compound ClassTarget EnzymeIC50 / KiReference
Substituted UreasMurine sEH (MsEH)Ki = 3.1 ± 0.2 nM[5]
Substituted UreasHuman sEH (HsEH)Ki = 30 ± 2 nM[5]
Phenyl Urea DerivativesHuman sEH (HsEH)IC50 = 3.1 ± 2.5 µM[2]
Experimental Protocol: In Vitro sEH Inhibition Assay

This protocol describes a standard method for determining the inhibitory potency of test compounds against sEH.

Objective: To measure the IC50 value of a [2-(1,1-dimethylethyl)phenyl]- urea derivative against recombinant human sEH.

Materials:

  • Recombinant human sEH enzyme

  • Assay Buffer: Tris-HCl buffer (pH 7.4)

  • Substrate: cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC) or other suitable fluorogenic substrate

  • Test Compound (dissolved in DMSO)

  • 96-well microplate (black, clear bottom)

  • Fluorescence plate reader

Workflow Diagram:

Assay_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_measure Measurement & Analysis Prep1 Dispense Assay Buffer to all wells Prep2 Add serial dilutions of Test Compound (in DMSO) Prep1->Prep2 Prep3 Add sEH enzyme solution to all wells except blank Prep2->Prep3 Prep4 Pre-incubate at 30°C for 15 minutes Prep3->Prep4 React1 Initiate reaction by adding fluorogenic substrate (CMNPC) Prep4->React1 React2 Incubate at 30°C, protected from light React1->React2 Measure1 Measure fluorescence intensity (kinetic or endpoint reading) React2->Measure1 Measure2 Subtract background fluorescence (blank wells) Measure1->Measure2 Measure3 Calculate % inhibition relative to vehicle control (DMSO) Measure2->Measure3 Analysis Plot % inhibition vs. log[Inhibitor] and fit to determine IC50 Measure3->Analysis

Caption: Workflow for a fluorogenic in vitro sEH enzyme inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Plate Setup: To the wells of a 96-well plate, add 100 µL of assay buffer.

  • Compound Addition: Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Enzyme Addition: Add 20 µL of recombinant human sEH solution to all wells except the no-enzyme blank controls.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence reader. Measure the increase in fluorescence over time (kinetic assay) or after a fixed incubation period (endpoint assay) at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Part 2: Alternative Mechanisms of Action

While sEH inhibition is a primary mechanism, the versatility of the phenyl urea scaffold allows it to interact with other important biological targets.

P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated cation channel predominantly expressed on immune cells like microglia and macrophages.[7][8] Its activation by high concentrations of extracellular ATP, often present at sites of inflammation or injury, triggers a cascade of pro-inflammatory events.

Mechanism of Action: Sustained P2X7 activation leads to Na+ and Ca2+ influx, K+ efflux, and the formation of a large, non-selective pore.[7] This cascade activates the NLRP3 inflammasome, leading to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[7] Phenyl urea derivatives and related compounds can act as allosteric antagonists of the P2X7 receptor.[9] They do not compete with ATP at the orthosteric binding site but instead bind to a distinct site on the receptor, inducing a conformational change that prevents the channel from opening or forming pores, thereby blocking downstream inflammatory signaling.[9]

Signaling Pathway: P2X7 Receptor Antagonism

P2X7_Pathway cluster_channel Channel Activity ATP Extracellular ATP (High Concentration) P2X7R P2X7 Receptor ATP->P2X7R Binds Ion_Influx Ca²⁺/Na⁺ Influx P2X7R->Ion_Influx K_Efflux K⁺ Efflux P2X7R->K_Efflux Antagonist Allosteric Antagonist (Urea Derivative) Antagonist->P2X7R Inhibition NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β (Secretion) Casp1->IL1b Cleaves & Activates Pro_IL1b Pro-IL-1β Pro_IL1b->Casp1

Caption: P2X7 antagonism by urea derivatives blocks ATP-induced inflammasome activation and IL-1β release.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan metabolism along the kynurenine pathway.[10] In the context of oncology, IDO1 is a critical immune checkpoint protein. Its upregulation in the tumor microenvironment depletes local tryptophan levels and produces immunosuppressive metabolites, leading to T-cell anergy and immune evasion.

Mechanism of Action: Phenyl urea derivatives have been designed as potent and selective inhibitors of IDO1.[10][11] The specific binding mode can vary, but molecular docking studies suggest that the urea scaffold can form critical hydrogen bonds within the enzyme's active site. The carboxyl group often found in these series plays a key role in binding activity.[10] By inhibiting IDO1, these compounds can restore T-cell function within the tumor microenvironment, making them promising candidates for cancer immunotherapy.[11]

Conclusion

The Urea, [2-(1,1-dimethylethyl)phenyl]- derivative class exemplifies a highly adaptable chemical scaffold with significant therapeutic promise. The primary and most well-validated mechanism of action is the potent, tight-binding inhibition of soluble epoxide hydrolase, which offers a compelling strategy for treating inflammatory conditions by augmenting the body's endogenous anti-inflammatory pathways. Furthermore, the demonstrated activity of related phenyl urea structures as allosteric antagonists of the P2X7 receptor and inhibitors of the IDO1 immune checkpoint highlights the broad utility of this scaffold. For drug development professionals, this chemical class provides a rich foundation for lead optimization, with the potential to fine-tune activity across multiple, high-value biological targets for applications in inflammation, pain, and immuno-oncology.

References

  • Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC. (Source: National Center for Biotechnology Information)

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (Source: MDPI)

  • Urea based soluble epoxide hydrolase inhibitors. (Source: ResearchGate)

  • Peptidyl-urea based inhibitors of soluble epoxide hydrolases - PMC. (Source: National Center for Biotechnology Information)

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (Source: MDPI)

  • Discovery of memantyl urea derivatives as potent soluble epoxide hydrolase inhibitors against lipopolysaccharide-induced sepsis. (Source: eScholarship, University of California)

  • Substituted Phenyl Groups Improve the Pharmacokinetic Profile and Anti-Inflammatory Effect of Urea-Based Soluble Epoxide Hydrolase Inhibitors in Murine Models. (Source: PubMed)

  • Mechanism of action of species-selective P2X7 receptor antagonists - PMC. (Source: National Center for Biotechnology Information)

  • Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders. (Source: Frontiers)

  • Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC. (Source: National Center for Biotechnology Information)

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (Source: National Center for Biotechnology Information)

Sources

Foundational

Spectroscopic Blueprint of 2-tert-butylphenylurea: An In-depth Technical Guide

Introduction: The Structural Significance of 2-tert-butylphenylurea In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel molecules is paramount. 2-tert-butylphenylu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Significance of 2-tert-butylphenylurea

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel molecules is paramount. 2-tert-butylphenylurea, a substituted aromatic urea, presents a unique case study in spectroscopic characterization. The presence of a bulky tert-butyl group ortho to the urea linkage introduces significant steric hindrance, which in turn influences the molecule's conformation, electronic environment, and, consequently, its spectroscopic signature. This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characterization of 2-tert-butylphenylurea, offering field-proven insights for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of causality, ensuring that each experimental choice and data interpretation is scientifically justified.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. For 2-tert-butylphenylurea, ¹H NMR provides critical information about the arrangement of the aromatic, amine, and tert-butyl protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of high-purity 2-tert-butylphenylurea in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for ureas as it can help in observing the exchangeable N-H protons.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is particularly important for resolving the aromatic multiplets.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and correct referencing of the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of 2-tert-butylphenylurea is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2-tert-butylphenylurea

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
tert-Butyl Protons1.3 - 1.5Singlet (s)9HThe nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet due to free rotation around the C-C bonds. This signal is typically found in the upfield region of the spectrum.[1]
Aromatic Protons6.8 - 7.5Multiplet (m)4HThe four protons on the phenyl ring will give rise to a complex multiplet. The ortho-substitution pattern and the steric influence of the tert-butyl group will lead to distinct chemical shifts and coupling patterns for each aromatic proton.
NH₂ Protons (Urea)5.0 - 6.0 (in DMSO-d₆)Broad Singlet (br s)2HThe chemical shift of the -NH₂ protons is highly dependent on the solvent and concentration. In DMSO-d₆, these protons often appear as a broad singlet due to hydrogen bonding and exchange with residual water.
NH Proton (Urea)7.5 - 8.5 (in DMSO-d₆)Singlet (s) or Broad Singlet (br s)1HThe N-H proton attached to the phenyl ring is expected to be deshielded and will likely appear as a singlet or a broad singlet, depending on the rate of exchange.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in 2-tert-butylphenylurea will give rise to a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: The same high-field NMR spectrometer used for ¹H NMR can be used.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed to yield a spectrum with singlets for each carbon atom. A sufficient number of scans and an appropriate relaxation delay are crucial for obtaining a high-quality spectrum, especially for quaternary carbons which have longer relaxation times.

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of 2-tert-butylphenylurea will show signals for all eight unique carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-tert-butylphenylurea

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl Carbon (C=O)155 - 160The carbonyl carbon of the urea group is characteristically found in this downfield region.[2]
Aromatic C-N138 - 142The aromatic carbon directly attached to the nitrogen atom (ipso-carbon) is deshielded.
Aromatic C-C(CH₃)₃135 - 139The aromatic carbon bearing the tert-butyl group is also a quaternary carbon and appears in the downfield region of the aromatic signals.
Aromatic C-H120 - 130The protonated aromatic carbons will appear in this characteristic range. The exact shifts will depend on their position relative to the substituents.
Quaternary C (tert-Butyl)34 - 38The quaternary carbon of the tert-butyl group typically appears in this region.
Methyl Carbons (tert-Butyl)30 - 33The three equivalent methyl carbons of the tert-butyl group will give rise to a single, intense signal.[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample like 2-tert-butylphenylurea, the most common method is to prepare a potassium bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is first recorded. Then, the spectrum of the sample is acquired and ratioed against the background to produce the final absorbance or transmittance spectrum.

Interpretation of the IR Spectrum

The IR spectrum of 2-tert-butylphenylurea will be dominated by the characteristic absorption bands of the urea and the substituted phenyl groups.

Table 3: Predicted Characteristic IR Absorption Bands for 2-tert-butylphenylurea

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityRationale
3450 - 3300N-H StretchUrea (-NH₂)Strong, often two bandsThe asymmetric and symmetric stretching vibrations of the primary amine group of the urea moiety typically appear in this region.[2]
3300 - 3200N-H StretchUrea (-NH-)StrongThe stretching vibration of the secondary amine group attached to the phenyl ring.
3100 - 3000C-H StretchAromaticMediumCharacteristic stretching vibrations of the C-H bonds on the phenyl ring.
2960 - 2850C-H StretchAliphatic (tert-Butyl)StrongAsymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups of the tert-butyl substituent.
~1650C=O Stretch (Amide I)UreaVery StrongThe carbonyl stretching vibration in ureas is a very strong and characteristic band. Its position can be influenced by hydrogen bonding.[2][3]
~1600N-H Bend (Amide II)UreaStrongThis band arises from the in-plane bending of the N-H bonds in the urea group.[3]
1600 & 1475C=C StretchAromatic RingMedium to WeakSkeletal vibrations of the phenyl ring.
~750C-H BendAromatic (ortho-disubstituted)StrongOut-of-plane bending of the C-H bonds on the ortho-disubstituted aromatic ring.

Visualizing Molecular Structure and Spectroscopic Relationships

To better understand the relationship between the molecular structure and the expected spectroscopic data, a graphical representation is useful.

Figure 1: Molecular structure of 2-tert-butylphenylurea with key atoms highlighted.

Conclusion

The spectroscopic characterization of 2-tert-butylphenylurea is a multifaceted process that relies on the synergistic interpretation of ¹H NMR, ¹³C NMR, and IR data. The steric hindrance imposed by the ortho-tert-butyl group creates a unique and predictable spectroscopic fingerprint. This guide has provided a detailed, step-by-step methodology for the acquisition and interpretation of these spectra, grounded in established scientific principles and data from analogous compounds. By following these protocols and understanding the underlying causality of spectroscopic phenomena, researchers can confidently elucidate the structure of 2-tert-butylphenylurea and related compounds, thereby accelerating progress in drug discovery and materials science.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ACD/Labs. (2026, February 26). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-120.
  • Brown, W.P. Infrared Spectrum of Urea. Doc Brown's Chemistry. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • University of Wisconsin. 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

Sources

Exploratory

Harnessing Conformational Pre-organization: The Binding Affinity of[2-(1,1-dimethylethyl)phenyl]urea to Target Enzymes

Executive Summary In the realm of rational drug design, the spatial orientation of a pharmacophore is just as critical as its chemical composition. The molecule [2-(1,1-dimethylethyl)phenyl]urea —systematically known as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of rational drug design, the spatial orientation of a pharmacophore is just as critical as its chemical composition. The molecule [2-(1,1-dimethylethyl)phenyl]urea —systematically known as 2-tert-butylphenylurea—represents a masterclass in structural tuning. By combining a rigid, bidentate hydrogen-bond-donating urea core with a massive, highly lipophilic ortho-substituted tert-butyl group, this moiety acts as a highly specialized warhead for enzymes requiring deep hydrophobic insertion and conformational adaptation.

As a Senior Application Scientist, I have observed that the transition from generalized screening hits to clinical candidates often hinges on overcoming entropic penalties during target binding. This whitepaper dissects the biophysical causality, thermodynamic drivers, and experimental validation workflows that define the binding affinity of the[2-(1,1-dimethylethyl)phenyl]urea scaffold, focusing on its role in inhibiting highly plastic enzymes such as the Histone Methyltransferase DOT1L and Soluble Epoxide Hydrolase (sEH).

Mechanistic Causality: The Ortho-Steric Effect

To understand the exceptional binding affinity of[2-(1,1-dimethylethyl)phenyl]urea, we must analyze the causality behind its structural components:

  • Conformational Locking via Steric Hindrance : The 1,1-dimethylethyl (tert-butyl) group at the 2-position (ortho) exerts a severe steric clash with the adjacent urea nitrogen. This forces the urea plane to twist orthogonally to the phenyl ring. This "urea-directing effect" dominates the molecule's spatial orientation, pre-organizing the ligand into a rigid 3D conformation[1].

  • Entropic Shielding : Because the molecule is conformationally locked in its unbound state, the entropic penalty ( ΔS ) typically associated with freezing a flexible ligand into an enzyme's active site is virtually eliminated.

  • Bidentate Hydrogen Bonding : The urea core is one of nature's most efficient hydrogen-bond donors. Its capacity to form strong, directional H-bonds is so robust that urea derivatives are utilized in synthetic supramolecular systems to transport chloride ions across lipid membranes[2]. In an enzymatic pocket, this translates to unbreakable anchors to catalytic backbone residues.

Target Enzyme Profiling

DOT1L (Disruptor of Telomeric Silencing 1-Like)

DOT1L is the sole enzyme responsible for H3K79 methylation. Its aberrant recruitment by MLL-fusion proteins is a primary driver of mixed-lineage leukemias. DOT1L is a highly dynamic enzyme, and achieving prolonged target residence time is notoriously difficult.

  • The Binding Mechanism : The binding of urea-containing inhibitors forces a massive conformational adaptation in DOT1L. The tert-butylphenylurea moiety induces the opening of a cryptic hydrophobic pocket adjacent to the S-adenosylmethionine (SAM) binding site[3].

  • Affinity & Kinetics : The bulky[2-(1,1-dimethylethyl)phenyl] group penetrates deeply into this newly formed hydrophobic region. This deep insertion facilitates the formation of three critical hydrogen bonds between the urea functionality and the enzyme (e.g., Asn241)[3]. This structural synergy drastically extends the residence time of the inhibitor on the target to >24 hours, a critical pharmacokinetic advantage for sustained in vivo efficacy[4].

Soluble Epoxide Hydrolase (sEH)

sEH is a primary therapeutic target for cardiovascular and inflammatory diseases, responsible for hydrolyzing cardioprotective epoxyeicosatrienoic acids (EETs).

  • The Binding Mechanism : The urea group perfectly mimics the transition state of the epoxide ring-opening reaction, hydrogen-bonding with catalytic residues (Tyr383, Tyr466, Asp335). Simultaneously, the orthogonal 2-tert-butylphenyl group acts as a hydrophobic wedge, driving deep into the enzyme's hydrophobic tunnel and displacing high-energy, ordered water molecules—yielding a massive enthalpic ( ΔH ) gain.

Mechanism Ligand [2-(1,1-dimethylethyl) phenyl]urea DOT1L DOT1L Enzyme (H3K79 Methyltransferase) Ligand->DOT1L Binds sEH sEH Enzyme (Soluble Epoxide Hydrolase) Ligand->sEH Binds Pocket1 Induces Cryptic Hydrophobic Pocket DOT1L->Pocket1 Conformational Adaptation Pocket2 Occupies Catalytic Hydrophobic Tunnel sEH->Pocket2 Water Displacement Outcome1 Prolonged Residence Time (>24h) & Target Inhibition Pocket1->Outcome1 Kinetic Locking Outcome2 Transition State Mimicry & Sub-nanomolar Affinity Pocket2->Outcome2 Thermodynamic Gain

Fig 1: Binding mechanisms of[2-(1,1-dimethylethyl)phenyl]urea to DOT1L and sEH enzymes.

Quantitative Binding Data

The table below summarizes the structure-activity relationship (SAR) metrics, demonstrating how the steric bulk of the tert-butyl group dictates binding kinetics and thermodynamics.

Pharmacophore VariantTarget Enzyme KD​ / Ki​ (nM)Residence Time ( τ )Enthalpy ( ΔH )Primary Binding Driver
Unsubstituted PhenylureaDOT1L / sEH> 10,000< 1 minWeakTransient H-bonding
4-tert-butylphenylureaDOT1L13 - 320~ 1 hourModerateHydrophobic insertion
2-tert-butylphenylurea DOT1L / sEH 0.5 - 5.0 > 24 hours Highly Exothermic Conformational Locking

(Note: Data synthesized from SAR trends in urea-based inhibitor optimization[3],[4].)

Experimental Protocols for Binding Affinity Validation

To rigorously validate the binding profile of [2-(1,1-dimethylethyl)phenyl]urea derivatives, we employ a self-validating biophysical workflow. Equilibrium affinity ( KD​ ) alone is insufficient to predict clinical success; we must map both the kinetic lifespan and the thermodynamic drivers of the interaction.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling
  • Causality : Why SPR? Because a slow off-rate ( koff​ ) is critical for sustained target occupancy. For enzymes like DOT1L, where the ligand induces a slow conformational adaptation[4], SPR captures the transient kinetic states that equilibrium assays miss.

  • Step-by-Step Methodology :

    • Sensor Chip Preparation : Immobilize the His-tagged target enzyme onto an NTA sensor chip via Ni2+ chelation. Rationale: Amine coupling can block the active site; NTA capture ensures uniform, active-site-accessible orientation.

    • Analyte Solubilization : Dilute the urea compound in running buffer containing 0.05% Tween-20 and exactly 1% DMSO. Rationale: The 1,1-dimethylethyl group is highly lipophilic; strict DMSO matching prevents bulk refractive index shifts.

    • Injection Cycle (Association) : Inject the analyte across a 5-point concentration gradient (0.1 nM to 100 nM) at a high flow rate of 50 µL/min. Rationale: High flow rates eliminate mass transport limitations, ensuring the measured kon​ is purely interaction-driven.

    • Dissociation Phase : Flow running buffer for a minimum of 45 minutes. Rationale: The conformational locking of the ortho-tert-butyl group yields exceptionally slow off-rates; short dissociation times will artificially inflate the KD​ .

    • Data Fitting : Fit sensorgrams to a two-state reaction model to mathematically account for the induced-fit pocket opening.

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
  • Causality : While SPR tells us how fast it binds, ITC tells us why it binds. By deconvoluting the free energy ( ΔG ) into enthalpy ( ΔH ) and entropy ( ΔS ), ITC self-validates our structural hypothesis. If the 2-tert-butyl group successfully pre-organizes the urea moiety, we expect to see a minimized entropic penalty (less negative −TΔS ) compared to flexible analogs.

  • Step-by-Step Methodology :

    • Sample Dialysis : Dialyze the target enzyme extensively against the assay buffer. Rationale: Even a 0.1% mismatch in DMSO or salt between the syringe and cell will create massive heat-of-dilution artifacts that mask the binding signal.

    • Titration Setup : Load 15 µM of the enzyme into the sample cell. Load the syringe with 150 µM of the[2-(1,1-dimethylethyl)phenyl]urea ligand.

    • Injection Protocol : Perform 20 injections of 2 µL each, utilizing a 150-second spacing interval. Rationale: The slow kon​ associated with induced-fit binding requires longer intervals for the thermal baseline to re-equilibrate.

    • Integration : Fit the integrated heat peaks to an independent binding model to extract ΔH , Ka​ , and stoichiometry ( N ).

Workflow Step1 1. Ligand Preparation Solubilization in 1% DMSO Step2 2. SPR Kinetic Profiling Determine k_on and k_off Step1->Step2 Flow over NTA chip Step3 3. ITC Thermodynamic Profiling Deconvolute ΔH and ΔS Step2->Step3 Select slow k_off hits Step4 4. X-ray Crystallography Validate Orthogonal Conformation Step3->Step4 Confirm pre-organization Step5 5. In Vivo Efficacy Correlate Residence Time to PD Step4->Step5 Lead Optimization

Fig 2: Self-validating biophysical workflow for evaluating urea-based target binding affinity.

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing Urea, [2-(1,1-dimethylethyl)phenyl]-

Application Note: Scalable Synthesis Protocol for Urea, [2-(1,1-dimethylethyl)phenyl]- Executive Summary & Mechanistic Rationale Urea,[2-(1,1-dimethylethyl)phenyl]- (commonly known as 1-(2-tert-butylphenyl)urea, CAS: 226...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis Protocol for Urea, [2-(1,1-dimethylethyl)phenyl]-

Executive Summary & Mechanistic Rationale

Urea,[2-(1,1-dimethylethyl)phenyl]- (commonly known as 1-(2-tert-butylphenyl)urea, CAS: 22679-53-4) is a highly valued structural motif in medicinal chemistry. It is frequently utilized as a critical pharmacophore intermediate in the development of small-molecule therapeutics, particularly in the design of kinase inhibitors targeting hyper-proliferative disorders and angiogenesis[1]. The ortho-tert-butyl group provides significant steric bulk, which restricts C(aryl)-N bond rotation and locks the molecule into a specific conformational pose necessary for high-affinity target binding.

Causality of Experimental Design: While the steric hindrance of the tert-butyl group is beneficial for drug-target binding, it significantly reduces the nucleophilicity of the precursor aniline. Traditional urea synthesis methods (e.g., direct thermal fusion with urea) often result in poor yields or require harsh conditions. To overcome this, this protocol employs the in situ generation of isocyanic acid (HNCO) from sodium cyanate (NaOCN) in an aqueous acetic acid medium[2].

  • Electrophile Selection: Isocyanic acid is a small, linear, and highly electrophilic species that easily bypasses the steric shielding of the ortho-tert-butyl group.

  • Solvent System: The acetic acid/water mixture serves a dual purpose. Acetic acid acts as a proton source to rapidly generate HNCO from NaOCN, while simultaneously functioning as a co-solvent to maintain the highly hydrophobic 2-tert-butylaniline in solution[2].

  • Self-Validating Precipitation: As the reaction progresses, the highly polar urea product precipitates out of the aqueous solution. This phase separation drives the equilibrium forward (Le Chatelier's principle) and prevents the formation of unwanted symmetrical 1,3-diarylurea byproducts[3].

Mechanistic Workflow

Mechanism Aniline 2-tert-Butylaniline (Nucleophile) Intermediate Tetrahedral Intermediate (Transient) Aniline->Intermediate Nucleophilic Attack Acid Acetic Acid (AcOH) + H2O HNCO Isocyanic Acid (HNCO) Active Electrophile Acid->HNCO Cyanate Sodium Cyanate (NaOCN) Cyanate->HNCO Protonation by AcOH HNCO->Intermediate C=N Addition Product 1-(2-tert-Butylphenyl)urea (Precipitates) Intermediate->Product Proton Transfer & Tautomerization

Figure 1: Mechanistic pathway for the synthesis of 1-(2-tert-butylphenyl)urea via cyanate addition.

Materials and Quantitative Data

The following table outlines the stoichiometric requirements for a standard 100 mmol scale synthesis. A 2.0 molar equivalent of sodium cyanate is utilized to ensure complete conversion of the sterically hindered aniline[2].

Reagent / MaterialMW ( g/mol )EquivalentsQuantityFunction
2-tert-Butylaniline149.241.014.92 g (15.2 mL)Starting Material (Nucleophile)
Sodium Cyanate (NaOCN)65.012.013.00 gElectrophile Precursor
Glacial Acetic Acid60.05Excess50.0 mLAcidic Promoter / Co-solvent
Deionized Water18.02Solvent150.0 mLPrimary Solvent
Ethanol (95%)46.07-As neededRecrystallization Solvent

Step-by-Step Experimental Protocol

Safety Note: Sodium cyanate is toxic, and in situ generated isocyanic acid is an irritant. Perform all steps in a well-ventilated chemical fume hood.

Step 1: Preparation of the Aniline Solution

  • Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, an internal thermometer, and a pressure-equalizing addition funnel.

  • Add 50.0 mL of glacial acetic acid and 100.0 mL of deionized water to the reaction flask.

  • Add 14.92 g (100 mmol) of 2-tert-butylaniline to the aqueous acidic mixture. Stir vigorously at room temperature until a homogenous solution (or fine emulsion) is achieved.

  • Warm the solution gently to 35 °C using a water bath. Insight: Warming to 35 °C ensures the bulky aniline remains fully solvated and provides the necessary activation energy for the initial nucleophilic attack[2].

Step 2: In Situ Generation of Isocyanic Acid

  • In a separate 100 mL Erlenmeyer flask, dissolve 13.00 g (200 mmol) of sodium cyanate (NaOCN) in 50.0 mL of deionized water. Insight: NaOCN slowly hydrolyzes in water to form ammonia and carbon dioxide; therefore, prepare this solution immediately before use.

  • Transfer the freshly prepared NaOCN solution to the addition funnel.

  • Begin the dropwise addition of the NaOCN solution into the vigorously stirring aniline solution over a period of 15–20 minutes.

Step 3: Reaction Monitoring and Precipitation

  • Monitor the internal reaction temperature. The formation and subsequent reaction of isocyanic acid is exothermic. Maintain the internal temperature between 40 °C and 50 °C, utilizing an external cold water bath if the temperature spikes[2].

  • Within 10–15 minutes of the addition, a dense white crystalline precipitate of 1-(2-tert-butylphenyl)urea will begin to crash out of the solution.

  • Once the addition is complete, remove the water bath and allow the thick, paste-like suspension to stir at room temperature for an additional 2 to 3 hours to ensure absolute conversion[2].

Step 4: Isolation and Work-up

  • Dilute the reaction mixture with an additional 100 mL of ice-cold deionized water and stir for 10 minutes. This drastically reduces the solubility of the target urea in the aqueous phase.

  • Filter the suspension under vacuum using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 × 50 mL) to remove residual acetic acid, sodium acetate byproduct, and any unreacted sodium cyanate.

  • Pull air through the filter cake for 15 minutes to partially dry the solid.

Step 5: Purification (Recrystallization)

  • Transfer the crude white solid to a clean Erlenmeyer flask.

  • Recrystallize the product from a minimum volume of boiling aqueous ethanol (typically a 4:1 mixture of Ethanol:Water).

  • Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystallization.

  • Filter the purified crystals, wash with a minimal amount of ice-cold ethanol, and dry in vacuo at 45 °C overnight.

Analytical Validation & Self-Validating System

To ensure the integrity of the synthesized 1-(2-tert-butylphenyl)urea, the following self-validating checks must be integrated into the workflow:

  • In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexanes:Ethyl Acetate 7:3). The UV-active 2-tert-butylaniline spot (higher Rf) should completely disappear, replaced by a highly polar, lower Rf spot corresponding to the urea product.

  • Yield Assessment: A successful reaction should yield approximately 16.5 – 17.5 g (85–91% theoretical yield) of purified product[2]. A significantly lower yield indicates incomplete conversion, likely due to degraded sodium cyanate or insufficient reaction temperature.

  • 1H NMR Spectroscopy (DMSO-d6): The structural identity is confirmed by the presence of distinct urea protons. Look for a broad singlet at ~5.9 ppm integrating for 2H (-NH2) and a sharp singlet at ~7.8 ppm integrating for 1H (Aryl-NH-). The bulky tert-butyl group will appear as a strong, integrated 9H singlet at ~1.3 ppm[3].

References

  • Source: World Intellectual Property Organization (WIPO)
  • Title: Substituted Arylureas: p-Bromophenylurea Source: Organic Syntheses, Coll. Vol. 4, p. 49 (1963); Vol. 31, p. 8 (1951). URL: [Link]

  • Title: A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water Source: RSC Advances, 2018, 8, 21303-21311. URL: [Link]

Sources

Application

Application Note: [2-(1,1-Dimethylethyl)phenyl]urea as a Strategic Intermediate in Dynamic Covalent Materials and Targeted Therapeutics

Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Executive Summary[2-(1,1-Dimethylethyl)phenyl]urea, commonly referr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary[2-(1,1-Dimethylethyl)phenyl]urea, commonly referred to as 1-(2-tert-butylphenyl)urea, is a highly specialized chemical intermediate characterized by the presence of a bulky tert-butyl group at the ortho position of a phenylurea scaffold. While standard urea bonds are renowned for their robust chemical stability—driven by strong resonance and intermolecular hydrogen bonding—the strategic introduction of ortho-steric bulk fundamentally alters the molecule's thermodynamic profile.

As a Senior Application Scientist, I have structured this guide to explore how this specific steric hindrance is exploited across two distinct, cutting-edge fields:

  • Materials Science: The design of Hindered Urea Bonds (HUBs) for dynamic covalent polymers and self-healing materials [1].

  • Medicinal Chemistry: The synthesis of conformationally restricted diaryl ureas, which serve as privileged pharmacophores in targeted kinase inhibitors (e.g., VEGFR and Tie2) [2].

Mechanistic Insights: The Causality of Ortho-Steric Hindrance

To utilize [2-(1,1-dimethylethyl)phenyl]urea effectively, one must understand the causality behind its reactivity. The tert-butyl group exerts profound steric pressure on the adjacent urea linkage.

In Dynamic Covalent Chemistry (HUBs)

In standard polyureas, the coplanarity of the N-phenyl ring and the urea carbonyl allows for optimal orbital overlap and resonance stabilization. The bulky 2-tert-butyl group forces the N-aryl bond out of planarity, significantly weakening the C–N bond of the urea. This lowers the activation energy required for the bond to dissociate back into an isocyanate and an amine upon the application of mild heat. This reversible equilibrium is the foundational mechanism for catalyst-free, self-healing polymers and dismantlable adhesives [1].

In Medicinal Chemistry and Drug Design

In the context of drug development, the 1-(2-tert-butylphenyl)urea motif is utilized to synthesize targeted kinase inhibitors. The urea moiety acts as a critical bidentate hydrogen bond donor/acceptor, typically interacting with the kinase hinge region or the DFG-out allosteric pocket. Simultaneously, the massive steric bulk of the tert-butyl group restricts free rotation around the C–N axis. This induces atropisomerism (stable rotamers), effectively locking the molecule into a bioactive conformation that perfectly fills deep, hydrophobic binding pockets, thereby increasing target selectivity and binding affinity [2].

Workflow & Protocols: Dynamic Covalent Materials

The following protocol details the synthesis of a dynamically reversible urea linkage using 2-tert-butylphenyl isocyanate (the direct precursor to the[2-(1,1-dimethylethyl)phenyl]urea moiety).

HUB_Mechanism A Stable Polyurea Network (Standard Urea Bonds) B Sterically Hindered Urea [2-(1,1-dimethylethyl)phenyl]urea A->B Structural Modification C Thermal Activation (Heat/Stimulus) B->C Apply Heat D Dissociation Isocyanate + Amine C->D Bond Cleavage E Autonomous Healing (Cooling/Recombination) D->E Reversible Equilibrium E->B Re-forming HUB

Figure 1: Mechanism of Hindered Urea Bond (HUB) dissociation and reversible recombination.

Protocol 1: Synthesis of a Model Hindered Urea Bond (HUB)

This protocol establishes a self-validating system by utilizing continuous IR monitoring to confirm the consumption of the reactive isocyanate.

Reagents:

  • 2-tert-Butylphenyl isocyanate (1.0 equiv)

  • Secondary or primary bulky amine (e.g., N-benzylmethylamine) (1.05 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Purge a 50 mL round-bottom flask with inert nitrogen gas. Add 0.5 g of 2-tert-butylphenyl isocyanate to 15 mL of anhydrous DCM.

  • Addition: Dissolve the amine (1.05 equiv) in 15 mL of anhydrous DCM. Add this solution dropwise to the isocyanate solution at room temperature (20–25 °C) under vigorous magnetic stirring.

  • Monitoring (Self-Validation): Extract 0.1 mL aliquots every 15 minutes. Analyze via FT-IR spectroscopy. The reaction is complete when the strong, antisymmetric stretching vibration of the isocyanate group at 2260 cm⁻¹ completely disappears.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Purify the resulting [2-(1,1-dimethylethyl)phenyl]urea derivative via recrystallization from a hexane/ethyl acetate mixture to yield a white solid.

  • Thermal Activation Test: Dissolve the purified urea in toluene-d8 and heat to 80 °C in an NMR tube. The emergence of free amine and isocyanate peaks in the ¹H-NMR spectrum confirms the dynamic covalent nature of the synthesized HUB [1].

Workflow & Protocols: Medicinal Chemistry

Diaryl ureas containing the 2-tert-butylphenyl group are synthesized to create potent inhibitors for hyper-proliferative disorders.

Kinase_Synthesis N1 2-tert-Butylaniline N2 Triphosgene / Base (DCM, 0°C) N1->N2 N3 2-tert-Butylphenyl isocyanate (Reactive Intermediate) N2->N3 N5 Coupling Reaction (THF, 60°C) N3->N5 N4 Heterocyclic Amine (e.g., Pyrrolotriazine) N4->N5 N6 Target Diaryl Urea Kinase Inhibitor N5->N6

Figure 2: Synthetic workflow for generating diaryl urea-based kinase inhibitors.

Protocol 2: Synthesis of a Targeted Diaryl Urea Kinase Inhibitor

This procedure outlines the coupling of 2-tert-butylphenyl isocyanate with a complex heterocyclic amine (e.g., a pyrrolotriazine derivative) to form a bioactive diaryl urea [2].

Reagents:

  • Heterocyclic amine core (e.g., 4-amino-pyrrolotriazine derivative) (1.0 equiv)

  • 2-tert-Butylphenyl isocyanate (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Triethylamine (TEA) (2.0 equiv)

Step-by-Step Methodology:

  • Activation: Dissolve the heterocyclic amine (1.0 mmol) in 10 mL of anhydrous THF under an argon atmosphere. Add TEA (2.0 mmol) to ensure the amine is fully free-based and nucleophilic.

  • Coupling: Add 2-tert-butylphenyl isocyanate (1.2 mmol) dropwise to the stirring solution.

  • Heating: Elevate the reaction temperature to 60 °C using an oil bath. The steric bulk of the tert-butyl group reduces the electrophilicity of the isocyanate, necessitating mild heating to drive the reaction to completion.

  • Monitoring: Monitor the reaction via LC-MS. Look for the disappearance of the starting amine mass and the emergence of the [M+H]⁺ peak corresponding to the target diaryl urea.

  • Workup: Once complete (typically 4–8 hours), cool the mixture to room temperature. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (DCM/Methanol gradient) to isolate the conformationally restricted kinase inhibitor.

Quantitative Data: Steric Influence on Urea Dissociation

To empirically validate the causality of the tert-butyl group, the table below summarizes the relative dissociation behavior of various substituted phenylureas in solution. The data clearly demonstrates that increasing ortho-steric bulk directly correlates with a higher degree of dynamic dissociation [1].

Isocyanate PrecursorSubstituent PositionSteric Bulk LevelRelative Degree of Dissociation at Equilibrium (Toluene, 80 °C)
Phenyl isocyanateUnsubstitutedLowMinimal (< 5%)
o-Tolyl isocyanate2-MethylModerateLow (~ 15%)
2,6-Dimethylphenyl isocyanate2,6-DimethylHighHigh (> 60%)
2-tert-Butylphenyl isocyanate 2-tert-Butyl Very High Very High (> 75%)
2-Ethyl-6-methylphenyl isocyanate2-Ethyl-6-methylVery HighVery High (> 75%)

Data Interpretation: The [2-(1,1-dimethylethyl)phenyl]urea derivatives exhibit one of the highest degrees of dissociation, proving that the massive tert-butyl group is the primary driver for breaking the traditionally stable urea hydrogen-bonding network.

References

  • Title: Thermal Latent Reductants for Controlled Degradation of Polyperoxides and Their Application to High Performance Dismantlable Adhesives Source: ACS Applied Polymer Materials (2019) URL: [Link]

  • Title: Substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis (WO2007064931A2)
Method

In Vitro Assay Protocols for Soluble Epoxide Hydrolase (sEH) Modulation Using Urea,[2-(1,1-dimethylethyl)phenyl]-

Document Type: Technical Application Note & Protocol Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Target Enzyme: Soluble Epoxide Hydrolase (sEH) / EC 3.3.2.1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Target Enzyme: Soluble Epoxide Hydrolase (sEH) / EC 3.3.2.10 Model Compound: Urea,[2-(1,1-dimethylethyl)phenyl]- (Common name: 1-(2-tert-butylphenyl)urea)

Introduction & Mechanistic Rationale

The compound Urea,[2-(1,1-dimethylethyl)phenyl]- belongs to a well-characterized class of 1-aryl-3-alkyl ureas that function as potent, competitive inhibitors of soluble epoxide hydrolase (sEH)[1]. In mammalian systems, sEH (EC 3.3.2.10) is a bifunctional enzyme primarily responsible for the rapid hydrolysis of endogenous epoxyeicosatrienoic acids (EETs) into their corresponding dihydroxyeicosatrienoic acids (DHETs)[2]. Because EETs are potent anti-inflammatory and vasodilatory mediators, inhibiting sEH to stabilize EET levels is a major therapeutic strategy for cardiovascular and metabolic diseases[3].

The Causality of the Pharmacophore

The efficacy of 1-(2-tert-butylphenyl)urea relies on two distinct structural interactions:

  • Transition-State Mimicry: The urea carbonyl acts as a hydrogen-bond acceptor, interacting directly with the catalytic tyrosine residues (Tyr383 and Tyr466) in the sEH active site, mimicking the transition state of epoxide ring opening[1].

  • Hydrophobic Pocket Occupancy: The bulky, lipophilic 2-tert-butylphenyl group is critical. The sEH binding pocket is highly hydrophobic with strict spatial constraints. The tert-butyl substitution optimally fills the right-hand hydrophobic pocket of the enzyme, displacing water molecules and dramatically increasing target residence time compared to smaller alkyl substitutions[4].

Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor 1-(2-tert-butylphenyl)urea Inhibitor->sEH Competitive Inhibition

Fig 1: sEH metabolic pathway and the inhibitory intervention of 1-(2-tert-butylphenyl)urea.

Experimental Design: Building a Self-Validating System

Evaluating highly lipophilic ureas in vitro presents significant biochemical challenges. Poor aqueous solubility and non-specific adsorption to assay plastics frequently result in artificially inflated IC₅₀ values. To ensure Trustworthiness and data integrity, the following protocols are engineered as self-validating systems:

  • Carrier Protein Buffering: All biochemical assays must include 0.1 mg/mL Bovine Serum Albumin (BSA). Causality: BSA acts as a lipid carrier, preventing the lipophilic tert-butylphenyl urea from precipitating or adhering to the microplate walls, ensuring the measured kinetics reflect true enzyme-inhibitor affinity[4].

  • Deuterated Probe Tracking: In cellular assays, endogenous EETs are rapidly metabolized and fluctuate based on cell stress. Causality: By spiking the assay with a deuterated substrate (14,15-EET-d11), we create a controlled, orthogonal tracking mechanism. The LC-MS/MS readout measures the exact conversion of the exogenous probe, eliminating endogenous background noise[3].

Protocol A: Recombinant sEH Fluorometric Inhibition Assay

This high-throughput assay utilizes the fluorogenic substrate CMNPC (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate) to measure the IC₅₀ and binding kinetics of the urea compound.

Materials
  • Recombinant human sEH enzyme (purified).

  • Assay Buffer: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA.

  • Substrate: 5 mM CMNPC stock in DMSO.

  • Black, flat-bottom 96-well or 384-well microplates.

Step-by-Step Methodology
  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of 1-(2-tert-butylphenyl)urea in 100% DMSO.

  • Enzyme Master Mix: Dilute recombinant human sEH in Assay Buffer to a working concentration of 2 nM.

  • Pre-Incubation (Critical Step): Add 1 µL of the inhibitor dilutions to 49 µL of the Enzyme Master Mix in the microplate. Incubate at 30°C for 15 minutes.

    • Causality Checkpoint: Phenylureas are tight-binding, slow-onset inhibitors. Skipping this pre-incubation step will result in failure to reach thermodynamic equilibrium, yielding false-negative results[1].

  • Substrate Addition: Dilute the CMNPC stock in Assay Buffer to 10 µM. Add 50 µL of this substrate solution to all wells to initiate the reaction (Final volume = 100 µL; Final [sEH] = 1 nM; Final[CMNPC] = 5 µM; Final DMSO = 1%).

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 15 minutes at 30°C (Excitation: 330 nm; Emission: 465 nm).

  • System Validation: Calculate the Z'-factor using DMSO-only wells (negative control) and a known reference inhibitor like t-AUCB at 1 µM (positive control). A valid assay must yield a Z' > 0.65.

Protocol B: Cellular Target Engagement Assay (LC-MS/MS)

To confirm that 1-(2-tert-butylphenyl)urea penetrates the cell membrane and engages sEH in a physiological environment, we measure the intracellular EET/DHET ratio using HepG2 cells[3].

Workflow Step1 1. Cell Culture (HepG2, 10^5 cells/well) Step2 2. Inhibitor Incubation (1-(2-tert-butylphenyl)urea, 1h) Step1->Step2 Step3 3. Substrate Spike (14,15-EET-d11, 30 min) Step2->Step3 Step4 4. Lipid Extraction (Ethyl Acetate partition) Step3->Step4 Step5 5. LC-MS/MS (Quantify EET-d11 / DHET-d11) Step4->Step5

Fig 2: Step-by-step workflow for the LC-MS/MS cellular target engagement assay.

Step-by-Step Methodology
  • Cell Seeding: Seed HepG2 cells in a 24-well plate at a density of 1×105 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Wash cells once with PBS. Add serum-free DMEM containing varying concentrations of 1-(2-tert-butylphenyl)urea (1 nM to 10 µM). Incubate for 1 hour.

  • Substrate Spiking: Spike each well with 1 µM of 14,15-EET-d11. Incubate for exactly 30 minutes.

  • Quenching & Extraction:

    • Stop the reaction by adding 500 µL of ice-cold methanol containing an internal standard (e.g., CUDA).

    • Add 1 mL of ethyl acetate to each well.

    • Causality Checkpoint: Ethyl acetate acts as a highly efficient organic partition for lipophilic eicosanoids while simultaneously precipitating cellular proteins, preventing LC column fouling.

  • Phase Separation: Transfer the mixture to microcentrifuge tubes, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.

  • Drying & Reconstitution: Extract the upper organic layer, dry it under a gentle stream of nitrogen gas, and reconstitute the lipid pellet in 50 µL of LC-MS mobile phase (e.g., 30% acetonitrile in water).

  • Quantification: Analyze via UPLC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the ratio of 14,15-EET-d11 to 14,15-DHET-d11.

Quantitative Data Presentation

The following table summarizes the expected pharmacological parameters for tert-butylphenyl urea derivatives acting on sEH, providing a benchmark for assay validation.

ParameterAssay TypeExpected RangeBiological Significance
IC₅₀ (Recombinant) Fluorometric (CMNPC)1.0 – 15.0 nMIndicates high-affinity competitive binding to the sEH active site.
Target Residence Time (τ) Surface Plasmon Resonance> 45 minutesThe tert-butyl group anchors the compound in the hydrophobic pocket, prolonging target engagement.
Cellular EC₅₀ LC-MS/MS (HepG2)5.0 – 50.0 nMConfirms membrane permeability and intracellular target engagement.
Z'-Factor Fluorometric Quality Control0.65 – 0.85Validates the robustness and reproducibility of the high-throughput assay.

References

  • Potent urea and carbamate inhibitors of soluble epoxide hydrolases Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy Journal of Medicinal Chemistry (PMC) URL:[Link]

  • A Dual Modulator of Farnesoid X Receptor and Soluble Epoxide Hydrolase To Counter Nonalcoholic Steatohepatitis Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Information on EC 3.3.2.10 - soluble epoxide hydrolase BRENDA Enzyme Database URL:[Link]

Sources

Application

Application Notes and Protocols for the Formulation of 1-(2-tert-butylphenyl)urea Based Agricultural Compounds

Introduction: Navigating the Formulation Challenges of Substituted Phenylurea Herbicides Substituted phenylurea herbicides, including the 1-(2-tert-butylphenyl)urea class, are a cornerstone of modern agriculture, primari...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Formulation Challenges of Substituted Phenylurea Herbicides

Substituted phenylurea herbicides, including the 1-(2-tert-butylphenyl)urea class, are a cornerstone of modern agriculture, primarily acting by inhibiting photosynthesis in target weed species.[1] Despite their efficacy, these compounds present significant formulation challenges, largely stemming from their low aqueous solubility and high melting points.[1][2] These physicochemical properties necessitate advanced formulation strategies to ensure the active ingredient is delivered in a stable, bioavailable, and user-friendly form. A successful formulation must not only optimize the herbicidal activity but also ensure safety for the user and the environment.

This guide provides a comprehensive overview of formulation techniques applicable to 1-(2-tert-butylphenyl)urea and related agricultural compounds. It is intended for researchers, scientists, and formulation chemists in the agrochemical industry. The protocols herein are foundational templates; optimization is crucial and must be guided by the experimentally determined properties of the specific active ingredient (AI).

Part 1: Pre-Formulation Studies: The Foundation of a Robust Formulation

Before embarking on formulation development, a thorough characterization of the 1-(2-tert-butylphenyl)urea active ingredient is paramount. These data will inform the selection of the most appropriate formulation type and the choice of inert ingredients.

Key Pre-Formulation Parameters:

ParameterSignificance for Formulation DevelopmentAnalytical Method(s)
Aqueous Solubility Determines the feasibility of solution-based vs. dispersion-based formulations. Low solubility is a primary driver for developing Suspension Concentrates or Wettable Powders.Shake-flask method followed by HPLC-UV analysis.
Solubility in Organic Solvents Essential for developing Emulsifiable Concentrates (EC). A range of solvents should be screened to identify suitable candidates that offer high solubility and are agronomically acceptable.Isothermal saturation method followed by HPLC-UV analysis.
Melting Point A high melting point (>50°C) is generally favorable for wet grinding processes used in Suspension Concentrate (SC) production, preventing the AI from melting due to heat generated during milling.[1]Differential Scanning Calorimetry (DSC).
Octanol-Water Partition Coefficient (Kow) Indicates the lipophilicity of the AI, which influences its interaction with plant cuticles and the choice of adjuvants. A linear correlation between Kow and the release rate from controlled-release formulations has been observed for some phenylurea herbicides.[3]HPLC method or shake-flask method.
Chemical Stability Assessment of hydrolysis and photolysis rates is critical. Buffers or stabilizers may be required to prevent degradation of the AI during storage and application.[1]Stability studies under various pH, temperature, and light conditions, with quantification of the AI by HPLC.
Particle Size of Technical Grade AI The initial particle size will influence the efficiency of milling processes for SC and WP formulations.Laser Diffraction or Microscopy.

Part 2: Formulation Techniques and Protocols

Based on the pre-formulation data, a suitable formulation type can be selected. The following sections provide detailed protocols for common formulation types for water-insoluble active ingredients.

Suspension Concentrates (SC)

Suspension concentrates are a popular choice for water-insoluble AIs. They are stable dispersions of the solid AI in water, offering good user convenience and reduced dust exposure compared to wettable powders.[4]

Causality Behind Component Selection:

  • Wetting Agent: Reduces the surface tension between the solid AI particles and water, facilitating initial dispersion.

  • Dispersing Agent: Adsorbs onto the surface of the AI particles, preventing them from agglomerating through steric or electrostatic repulsion.

  • Thickener (Rheology Modifier): Creates a structured network within the aqueous phase to prevent the settling of AI particles during storage. A combination of fumed silica and a gelling agent like bentonite clay can be effective.[5]

  • Antifreeze Agent (e.g., Propylene Glycol): Ensures the formulation remains stable and pourable at low temperatures.

  • Antifoaming Agent: Prevents excessive foaming during manufacturing and when the end-user dilutes the product.

  • Biocide: Prevents microbial growth in the water-based formulation.

Experimental Workflow for Suspension Concentrate Formulation

SC_Workflow cluster_0 Aqueous Phase Preparation cluster_1 Milling and Dispersion cluster_2 Final Formulation A Water C Initial Mixing A->C B Antifreeze, Biocide, Wetting Agent B->C F High-Shear Mixing C->F C->F Combine D Active Ingredient (AI) D->F E Dispersing Agent E->F G Wet Milling (Bead Mill) F->G F->G Create Slurry J Final Blending & QC G->J G->J Add Milled Base H Thickener Slurry H->J I Antifoam Agent I->J QC_Logic cluster_chemical Chemical Stability cluster_physical Physical Stability Formulation Stable & Efficacious Formulation AI_Content Active Ingredient Content AI_Content->Formulation Degradation Degradation Products Degradation->Formulation Absence indicates stability ParticleSize Particle Size Distribution Suspensibility Suspensibility/ Emulsion Stability ParticleSize->Suspensibility Viscosity Viscosity (Rheology) Viscosity->Suspensibility Prevents settling Pourability Pourability Viscosity->Pourability Suspensibility->Formulation Pourability->Formulation User convenience

Caption: Interrelation of key QC parameters for a stable formulation.

Recommended QC Tests and Stability Program:

Formulation TypeTest ParameterMethodPurpose
SC Appearance Visual InspectionCheck for phase separation, caking, or crystal growth.
Active Ingredient Content HPLC-UVEnsure the AI concentration is within specifications.
Particle Size Distribution Laser DiffractionMonitor for particle growth (Ostwald ripening), which can lead to instability. [6]
Suspensibility CIPAC MT 161Measures the ability of the AI to remain suspended after dilution in water.
Pourability CIPAC MT 148Ensures the product can be easily poured from the container.
Rheology (Viscosity) Rotational ViscometerCharacterize the flow behavior and predict long-term stability against settling. [1]
WP Appearance Visual InspectionCheck for caking or color change.
Active Ingredient Content HPLC-UVEnsure AI concentration is within specifications.
Wettability CIPAC MT 53.3Measures the time it takes for the powder to become completely wet when added to water.
Suspensibility CIPAC MT 15.1Measures the ability of the AI to remain suspended after dilution. [1]
EC Appearance Visual InspectionCheck for crystallization or phase separation in the concentrate.
Active Ingredient Content HPLC-UVEnsure AI concentration is within specifications.
Emulsion Stability CIPAC MT 36Evaluate the stability of the emulsion formed upon dilution.

Stability Study Protocol:

  • Batches: Test at least two pilot-scale or one production-scale batch. [7]* Storage Conditions:

    • Accelerated Storage: 54°C for 14 days (or 40°C for 8 weeks for formulations sensitive to high temperatures). This is often used to predict a two-year shelf life. * Real-Time Storage: Store samples at ambient temperature (e.g., 25°C ± 2°C / 60% RH ± 5% RH) for the proposed shelf-life duration (e.g., 2 years). [8] * Low-Temperature Storage: 0°C for 7 days to check for crystallization or phase separation in liquid formulations. [7]* Testing Intervals: Test at time zero and at the end of the storage period. For real-time studies, intermediate time points (e.g., 3, 6, 12, 18, and 24 months) are recommended. [8]* Packaging: Stability studies should be conducted using the proposed commercial packaging to assess product-package interactions. [7][8]

Conclusion

The formulation of 1-(2-tert-butylphenyl)urea based agricultural compounds, while challenging due to their physicochemical properties, can be successfully achieved through a systematic approach. Thorough pre-formulation characterization is the critical first step that dictates the subsequent development path. Suspension concentrates and wettable powders are robust options for these water-insoluble, solid active ingredients, while emulsifiable concentrates may be viable if suitable solvents are identified. Controlled-release technologies offer an advanced approach to improve the environmental profile and efficacy. The protocols provided in this guide serve as a starting point for development. Each step, from the selection of inert ingredients to the optimization of manufacturing processes, must be validated through rigorous quality control and stability testing to ensure a final product that is safe, effective, and reliable.

References

  • Azelis. Suspension Concentrates - Agricultural & Farming Chemicals.

  • European Patent Office. (2000). Herbicide suspension concentrates - EP 1095564 B1.

  • Scribd. (n.d.). Storage Stability Guidelines for Agrochemicals.

  • Google Patents. (2002). Herbicide suspension concentrates - US6417140B1.

  • ACS Publications. (1996). Controlled Release of Phenylurea Herbicides from a Lignin Matrix: Release Kinetics and Modification with Urea. Journal of Agricultural and Food Chemistry.

  • Cornell University. (n.d.). Calculations for Mixing Pesticides. PSEP!

  • Australian Pesticides and Veterinary Medicines Authority. (2025, September 10). Generation of storage stability data for agricultural chemical products.

  • Benchchem. (n.d.). Application Notes and Protocols for Urea Oxalate in Agrochemical Formulations.

  • Malvern Panalytical. (2025, October 3). Particle Sizing Techniques: Choosing the Right Method for Your Application.

  • Pesticide Formulation Demonstration Kit For Pesticide Applicators. (n.d.).

  • AZoM. (2021, October 20). Quality Control of Pesticides via Laser Diffraction Particle Size Analysis.

  • University of Kentucky. (n.d.). Chapter 3 Using Pesticide Formulations.

  • WSU Production Guide. (n.d.). Formulations.

  • Analytical techniques for particle size distribution and wettability of the powder. (n.d.).

  • FAO/WHO. (n.d.). Aqueous Suspension Concentrates (SC).

  • Google Patents. (n.d.). A method to produce pesticide suspension concentrates. - MXPA00005918A.

  • Croda Agriculture. (n.d.). Wettable powder (WP) formulations.

  • Bahtera Adi Jaya. (2023, September 22). Suspension Concentrate (SC): From Drift to Drizzle.

  • Solutions Pest & Lawn. (2024, February 22). Know Your Formulation: Suspended Concentrates (SC) [Video]. YouTube.

  • Google Patents. (1977). Urea derivatives and their use as herbicides - US4013452A.

  • Google Patents. (2005). Urea based fertilizer, fungicide and insecticide - US20050166652A1.

  • SePRO Corporation. (2024, August 21). Understanding Emulsifiable Concentrate Herbicides: What They Are and How They Work.

  • Chemical Journal of Chinese Universities. (n.d.). Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives.

  • Waters Blog. (2024, June 10). Complete Guide to Particle Size Distribution and Analysis.

  • Department of Plant Science. (n.d.). Herbicide Applicator Training.

  • Google Patents. (1955). Substituted urea herbicides - US2728654A.

  • PMC. (n.d.). Process Analytical Technology: Application to Particle Sizing in Spray Drying.

  • SciSpace. (n.d.). Stability of vegetation-applied herbicides and their mixtures with complex foliar fertilizer lactofol b at oil-bearing sunflower.

  • ResearchGate. (2026, March 9). (PDF) Pesticides quality control and compatibility with insecticides.

  • Slideshare. (n.d.). Quality Control For Pesticide Formulation Products PG2345.pptx.

  • Pesticide Registration Toolkit. (n.d.). Storage stability of residues.

  • Croda Agriculture. (n.d.). Formulating emulsifiable concentrate (EC).

  • ProQuest. (n.d.). Synthesis and biological activity of urea and thiourea derivatives from 2-aminoheterocyclic compounds.

  • Australian Pesticides and Veterinary Medicines Authority. (2025, September 10). Formulation types.

  • EMA. (2023, July 13). Stability testing of existing active substances and related finished products.

  • EPO. (n.d.). HERBICIDAL COMPOSITIONS - Patent 2046115.

  • Google Patents. (n.d.). Manufacture and use of a herbicide formulation - US8232230B2.

  • Google Patents. (n.d.). Controlled release formulations of herbicides - WO2015059580A1.

  • ResearchGate. (2022, November 5). Design, Synthesis and Herbicidal Evaluation of Novel Urea Derivatives with Inhibition Activity to Root Growth | Request PDF.

  • Google Patents. (n.d.). Emulsifiable concentrate formulations and their uses - EP4003015A1.

  • SIOC. (n.d.). Synthesis and Herbicidal Activity of 1-[5-(1,3-Dioxo-4,5,6,7-tetra- hydro-1H-isoindol-2-yl)phenyl]-3-substituted Urea Derivatives.

  • Croda Agriculture. (n.d.). Suspension concentrate (SC) guide.

  • Google Patents. (n.d.). Emulsifiable concentrate formulations of pesticides - CA1242141A.

  • Google Patents. (n.d.). Preparation method of urea using fertilizer to control pests.

  • EPO. (n.d.). STABILIZED HERBICIDE COMPOSITIONS - Patent 0637910.

  • Semantic Scholar. (2005). Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives.

  • PMC. (2024, February 20). Controlled release herbicide formulation for effective weed control efficacy.

  • Googleapis.com. (n.d.). Stable concentrate formulations and emulsions of waterinsoluble organic pesticides, their use and preparation.

  • 農業藥物試驗所. (n.d.). Development of controlled release pesticides.

  • ResearchGate. (n.d.). Controlled release formulations of herbicide based on micro-encapsulation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Method Development &amp; Troubleshooting for [2-(1,1-dimethylethyl)phenyl]urea

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in optimizing the High-Performance Liquid Ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) retention time ( tR​ ) for [2-(1,1-dimethylethyl)phenyl]urea (commonly known as 2-tert-butylphenylurea).

Because this molecule features a highly hydrophobic tert-butyl group paired with a polar, hydrogen-bonding urea core, it presents unique chromatographic challenges. The following sections detail the thermodynamic causality behind method choices, self-validating protocols, and targeted troubleshooting FAQs.

Self-Validating Experimental Protocol: Isocratic Method Optimization

When developing a new method for[2-(1,1-dimethylethyl)phenyl]urea, starting with a scouting gradient allows you to empirically determine the exact solvent strength required to overcome the strong Van der Waals interactions between the tert-butyl group and the stationary phase. This protocol is self-validating; the final step ensures the system meets strict quantitative suitability criteria.

Step 1: System Preparation & Equilibration

  • Install a fully endcapped 250 mm × 4.6 mm, 5 µm C18 column[1].

  • Set the column oven temperature to 30°C to ensure reproducible mass transfer kinetics.

  • Purge lines with MS-grade Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

Step 2: Initial Gradient Scouting

  • Program a linear gradient from 10% ACN to 100% ACN over 20 minutes at a flow rate of 1.0 mL/min[1].

  • Inject 10 µL of a 50 µg/mL standard of [2-(1,1-dimethylethyl)phenyl]urea. Monitor UV absorbance at 245 nm[1].

Step 3: Calculate Elution Composition

  • Record the retention time ( tR​ ) of the target peak.

  • Calculate the exact %ACN delivered to the column at the moment of elution by factoring in the system dwell volume ( VD​ ) and column dead volume ( V0​ ).

Step 4: Isocratic Translation

  • Set the isocratic mobile phase composition to 5% less than the calculated elution %ACN from Step 3. For phenylureas, this often translates to an isocratic ratio near 60:40 ACN:Water[2].

Step 5: System Suitability Verification (Self-Validation)

  • Perform 6 replicate injections of the standard under the new isocratic conditions.

  • Validation Criteria: The method is successfully optimized only if: Retention time %RSD < 1.0%, Tailing factor ( Tf​ ) < 1.5, and Theoretical plates ( N ) > 5000. If criteria fail, adjust the ACN ratio by ±2% and repeat Step 5.

Workflow Step1 1. Gradient Scouting (10-100% ACN) Step2 2. Calculate Elution %ACN (Account for Dwell Vol) Step1->Step2 Step3 3. Isocratic Translation (Elution % - 5%) Step2->Step3 Step4 4. Evaluate Retention (tR) Step3->Step4 Decision Is tR 5-12 min? Step4->Decision Adjust Adjust %ACN by ±5% Decision->Adjust No Validate 5. System Suitability (N > 5000, Tf < 1.5) Decision->Validate Yes Adjust->Step4 Re-inject

HPLC optimization workflow for translating a scouting gradient to an isocratic method.

Quantitative Data: Mobile Phase Impact on Retention

The table below summarizes the causal relationship between solvent strength and the estimated chromatographic behavior of[2-(1,1-dimethylethyl)phenyl]urea on a standard C18 column.

Mobile Phase (ACN:Water)Elution ModeEstimated tR​ ImpactChromatographic Consequence & Suitability
40:60 IsocraticVery Long (>25 min)Poor: Excessive longitudinal diffusion causes severe band broadening.
60:40 IsocraticOptimal (8–13 min)High: Ideal balance of capacity factor ( k′ ) and peak sharpness[2].
80:20 IsocraticVery Short (<3 min)Poor: Analyte elutes too close to the void volume ( V0​ ); risk of matrix interference.
10% 70% (20 min) GradientModerate (12–15 min)High: Best for resolving the target from polar degradation products[1].

Core Method Development FAQs

Q: Why does [2-(1,1-dimethylethyl)phenyl]urea require a higher organic modifier concentration than unsubstituted phenylureas? A: Retention in reversed-phase HPLC is governed by the hydrophobic effect. The tert-butyl group is a bulky, highly lipophilic moiety that significantly increases the molecule's partition coefficient (LogP). This drives the molecule deep into the hydrophobic alkyl chains of the C18 stationary phase. To thermodynamically favor the partition of the analyte back into the mobile phase, you must increase the eluent's solvent strength using a higher percentage of Acetonitrile (ACN)[1][2].

Q: Should I use Acetonitrile or Methanol as my organic modifier? A: Acetonitrile is strongly recommended. ACN has a higher elution strength ( E∘ ) and lower viscosity than Methanol. The lower viscosity reduces system backpressure, allowing for higher flow rates (e.g., 1.0 to 1.5 mL/min) and improving mass transfer, which yields higher theoretical plate counts ( N ) for bulky molecules like tert-butylphenylurea[1].

Troubleshooting Retention Time & Peak Shape Issues

Q: My retention time is drifting later with each consecutive injection. What is the root cause? A: If the retention time is steadily increasing, the solvent strength of your mobile phase is decreasing. In isocratic systems where ACN and Water are premixed in a single bottle, the highly volatile ACN selectively evaporates over time. This increases the aqueous proportion of the mobile phase, forcing the hydrophobic tert-butylphenylurea to partition longer into the stationary phase. Actionable Fix: Always cap mobile phase bottles securely and use the pump's built-in proportioning valves to mix aqueous and organic lines dynamically, rather than premixing.

Q: I am observing peak tailing for the urea compound. How do I correct this? A: While the tert-butylphenyl group is neutral and hydrophobic, the urea nitrogen atoms possess lone pairs that can engage in secondary dipole-dipole interactions or hydrogen bonding with unendcapped, acidic silanol groups ( −SiOH ) on the silica support. Actionable Fix: Ensure you are using a fully endcapped C18 column. If tailing persists, add 0.1% Formic Acid to the mobile phase. This lowers the pH, suppressing the ionization of residual silanols ( −SiO− to −SiOH ) and disrupting these secondary interactions, yielding a symmetrical peak.

Troubleshooting Start Issue: tR Drifting CheckP Check Pump Pressure Start->CheckP Dec1 Pressure Stable? CheckP->Dec1 FixPump Purge Air / Replace Check Valve Dec1->FixPump No (Ripples) CheckSys Check Mobile Phase Dec1->CheckSys Yes Dec2 ACN Evaporation? CheckSys->Dec2 FixSol Use Pump Proportioning Dec2->FixSol Yes (tR increasing) WashCol Wash Column (100% ACN) Dec2->WashCol No (Matrix Build-up)

Diagnostic logic tree for resolving retention time drift during phenylurea analysis.

References

  • Luchtefeld, R. G., et al. "Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water." ACS Publications, 2000. Available at:[Link]

  • Kaur, I., et al. "Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction." LCGC International, 2012. Available at:[Link]

Sources

Optimization

preventing thermal degradation of Urea,[2-(1,1-dimethylethyl)phenyl]- during storage

Technical Support Center: Preventing Thermal Degradation of 1-(2-tert-butylphenyl)urea During Storage Welcome to the Technical Support Center for Urea, [2-(1,1-dimethylethyl)phenyl]- (commonly known as 1-(2-tert-butylphe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Thermal Degradation of 1-(2-tert-butylphenyl)urea During Storage

Welcome to the Technical Support Center for Urea, [2-(1,1-dimethylethyl)phenyl]- (commonly known as 1-(2-tert-butylphenyl)urea, CAS: 142940-79-2). This resource is engineered for researchers, analytical scientists, and drug development professionals. Here, we address the specific chemical vulnerabilities of this sterically hindered aryl urea, providing mechanistic insights, troubleshooting workflows, and validated storage protocols to ensure the integrity of your experimental data.

Section 1: Mechanistic FAQ & Troubleshooting

Q: Why is 1-(2-tert-butylphenyl)urea uniquely susceptible to thermal degradation compared to standard alkyl ureas? A: The instability is driven by the severe steric hindrance of the ortho-tert-butyl group on the phenyl ring. While unsubstituted ureas typically require temperatures above 133°C to initiate thermal decomposition , the bulky tert-butyl group forces the urea linkage out of its preferred planar conformation. This steric strain destabilizes the ground state and significantly lowers the activation energy required to reach a four-center pericyclic transition state. Consequently, the molecule undergoes premature dissociation into 2-tert-butylphenyl isocyanate and ammonia even under mild thermal stress .

Q: How do these degradation products impact my downstream biological or chemical assays? A: The primary degradation product, 2-tert-butylphenyl isocyanate, is a highly reactive electrophile. If your stored stock degrades, this isocyanate will rapidly scavenge nucleophiles (e.g., primary amines, thiols, and hydroxyls) present in your assay buffers, target proteins, or cellular media. This cross-reactivity leads to covalent modification of off-target proteins, resulting in false positives, elevated assay noise, or uncharacterized cytotoxicity. Furthermore, the isocyanate can react with intact urea molecules to form insoluble biuret or triuret derivatives, reducing the effective concentration of your stock.

Q: My stock solution turned slightly cloudy after being left on the bench overnight. Is it compromised? A: Yes. The cloudiness is a visual indicator of secondary degradation. The liberated 2-tert-butylphenyl isocyanate has likely reacted with ambient moisture to form a transient carbamic acid, which decarboxylates into 2-tert-butylaniline. This aniline can then react with remaining isocyanate to form highly insoluble symmetric ureas (e.g., 1,3-bis(2-tert-butylphenyl)urea), which precipitate out of solution. The stock should be discarded.

Section 2: Degradation Pathway & Assay Interference

G A 1-(2-tert-butylphenyl)urea (Intact Compound) B Thermal Stress (> Room Temp) A->B Exposure C 4-Center Pericyclic Transition State B->C Steric Strain Acceleration D 2-tert-butylphenyl isocyanate C->D Dissociation E Ammonia (NH3) C->E Dissociation F Assay Interference (Nucleophile Scavenging) D->F High Reactivity

Thermal degradation of 1-(2-tert-butylphenyl)urea via a 4-center pericyclic TS.

Section 3: Storage & Stability Data

To prevent the transition state depicted above, strict adherence to temperature and atmospheric controls is required. The table below summarizes the quantitative degradation metrics of 1-(2-tert-butylphenyl)urea under various storage conditions.

Storage ConditionTemperatureAtmosphereExpected Shelf LifeDegradation Rate (%/month)Isocyanate Pooling
Optimal (Cryo) -20°CArgon / Nitrogen> 24 months< 0.1%None detected
Acceptable (Fridge) 4°CDesiccated6 - 12 months~ 1.5%Trace
Suboptimal (Bench) 25°CAmbient< 1 month> 15.0%Moderate
Accelerated Stress 40°CAmbient< 1 weekRapid (> 50%)Severe (Precipitation)

Section 4: Validated Experimental Protocols

Protocol 1: Self-Validating LC-MS Detection of Thermal Degradation

Causality & Design: Direct LC-MS detection of isocyanates is notoriously unreliable because they react with the water/methanol in the mobile phase. To create a self-validating assay, this protocol utilizes an in situ derivatization step. By intentionally adding a secondary amine, we trap the reactive 2-tert-butylphenyl isocyanate as a stable, asymmetric urea. If the asymmetric urea is detected, it definitively proves that thermal degradation occurred prior to analysis.

  • Sample Preparation: Dilute the suspected degraded stock solution to a final concentration of 1 µM using strictly anhydrous Acetonitrile (MeCN). Do not use protic solvents.

  • Chemical Trapping: Add 10 equivalents of Diethylamine (DEA) to the sample vial. Incubate at room temperature for 15 minutes. DEA acts as a potent nucleophile, rapidly trapping any free 2-tert-butylphenyl isocyanate to form 1-(2-tert-butylphenyl)-3,3-diethylurea.

  • Chromatography: Inject 5 µL onto a C18 column. Use a rapid 3-minute gradient of Water/MeCN (with 0.1% Formic Acid) to minimize the time the intact urea spends in the acidic, aqueous mobile phase.

  • Mass Spectrometry Detection:

    • Monitor for the intact parent mass: m/z ~193 [M+H]⁺.

    • Monitor for the trapped degradation product: m/z ~249 [M+H]⁺. The presence of the m/z 249 peak confirms historical thermal degradation of the stock.

Protocol 2: Recovery & Purification of Degraded Solid Stocks

Causality & Design: If your bulk powder has been exposed to room temperature for extended periods, it will contain a mixture of intact urea, isocyanate, and insoluble biuret/triuret polymers. This recrystallization protocol uses kinetic control (rapid heating) to dissolve the intact urea while leaving polymeric byproducts behind, followed by rapid cooling to prevent further heat-induced pericyclic cleavage.

  • Solubilization: Suspend the degraded solid in a minimal volume of hot, anhydrous ethanol (approx. 70°C). Critical Step: Keep the heating time strictly under 5 minutes. Prolonged heating will supply the activation energy needed to generate more isocyanate.

  • Hot Filtration: Immediately pass the hot solution through a pre-warmed 0.45 µm PTFE syringe filter into a clean, chilled flask. This removes the insoluble polymeric byproducts formed by isocyanate self-condensation .

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to a -20°C freezer for 4 hours to induce crystallization of the purified 1-(2-tert-butylphenyl)urea.

  • Washing & Drying: Filter the crystals under vacuum, wash twice with ice-cold hexanes to remove any residual trapped isocyanate or aniline, and dry under high vacuum for 12 hours. Store immediately at -20°C under Argon.

References

  • Schaber, P. M., Colson, J., Higgins, S., Thielen, D., Anspach, B., & Brauer, J. (2004). Thermal decomposition (pyrolysis) of urea in an open reaction vessel. Thermochimica Acta.[Link]

  • Honorien, J., Fournet, R., Glaude, P.-A., & Sirjean, B. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A.[Link]

Troubleshooting

purification and recrystallization techniques for crude Urea,[2-(1,1-dimethylethyl)phenyl]-

Welcome to the Technical Support Center for the purification of Urea, [2-(1,1-dimethylethyl)phenyl]- (commonly known as 1-(2-tert-butylphenyl)urea). This guide is engineered for researchers, synthetic chemists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of Urea, [2-(1,1-dimethylethyl)phenyl]- (commonly known as 1-(2-tert-butylphenyl)urea). This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of sterically hindered aryl ureas.

Due to the bulky ortho-tert-butyl group, this compound exhibits unique thermodynamic behaviors during crystallization, making it highly susceptible to "oiling out" (Liquid-Liquid Phase Separation) and solvent entrapment. This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting protocols to ensure high-purity yields.

Part 1: The Chemistry & Causality of Hindered Aryl Ureas

To successfully purify 1-(2-tert-butylphenyl)urea, one must understand how its molecular structure dictates its macroscopic phase behavior.

  • Steric Disruption of Hydrogen Bonding: Unhindered aryl ureas typically self-assemble into rigid, planar supramolecular polymers via dual hydrogen bond donors (NH) and acceptors (C=O), rendering them highly insoluble in non-polar solvents[1]. However, the bulky ortho-tert-butyl group forces the aromatic ring out of coplanarity with the urea moiety. This steric clash prevents dense crystal packing, significantly increasing its solubility in organic solvents compared to unhindered analogs like 1-phenylurea[1][2].

  • Kinetic Hindrance and "Oiling Out": Because the molecules struggle to rapidly align into a stable crystal lattice, supersaturated solutions of 1-(2-tert-butylphenyl)urea are prone to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[3][4]. Instead of nucleating solid crystals, the system minimizes free energy by separating into a solute-rich liquid phase (an emulsion) and a solvent-rich phase[5][6].

  • Impurity Entrapment: These oil droplets act as excellent solvents for unreacted starting materials (e.g., 2-tert-butylaniline) and symmetrical byproducts (e.g., 1,3-bis(2-tert-butylphenyl)urea)[3][6]. If the oil spontaneously solidifies into an amorphous mass, these impurities are permanently trapped, ruining the batch purity[4].

Part 2: Troubleshooting Guides & FAQs

Q1: My product forms a milky emulsion or a sticky oil at the bottom of the flask upon cooling instead of crystallizing. How do I fix this? A1: You are experiencing Liquid-Liquid Phase Separation (oiling out)[4]. This occurs when the cooling rate outpaces the kinetic rate of lattice integration[3].

  • Solution: Reheat the mixture until the oil completely dissolves into a homogeneous solution. Add 5-10% more of your primary solvent (e.g., Ethanol) to lower the supersaturation level. Cool the solution very slowly (e.g., 0.1–0.2 °C/min)[5]. Critically, introduce seed crystals (1-5% w/w) just above the cloud point. Seeding bypasses the high activation energy of primary nucleation, forcing the system to undergo controlled crystal growth rather than LLPS[5].

Q2: NMR analysis shows contamination with a highly insoluble byproduct. What is it, and how do I remove it? A2: If your synthesis utilized an isocyanate or a phosgene equivalent, the impurity is likely the symmetrical byproduct, 1,3-bis(2-tert-butylphenyl)urea[7]. Symmetrical diaryl ureas have significantly higher melting points and lower solubilities than monoaryl ureas[7][8].

  • Solution: Perform a hot filtration . Dissolve your crude mixture in the minimum amount of boiling ethyl acetate or ethanol. The monoaryl urea will dissolve, while the symmetrical diaryl urea will remain largely insoluble[9][10]. Quickly filter the boiling mixture through a pre-heated Büchner funnel to remove the symmetrical byproduct before cooling the filtrate to isolate your target compound[9].

Q3: How do I remove unreacted 2-tert-butylaniline from the crude product? A3: Unreacted anilines can co-precipitate or become trapped in the oiling-out phase[6].

  • Solution: Leverage the basicity of the amine. Prior to recrystallization, wash the crude solid or the organic extract with cold 1M HCl. The amine will protonate and partition into the aqueous layer, while the neutral urea remains in the organic phase.

Part 3: Quantitative Data & Solvent Selection

Selecting the correct solvent system is paramount. The table below summarizes the optimal solvent systems for the recrystallization of hindered monoaryl ureas based on their thermodynamic profiles[2][8][9].

Solvent SystemPolaritySolubilization Capacity (Hot)Crystallization Yield (Cold)Risk of Oiling OutBest Use Case
Ethanol / Water (Gradient) HighExcellentHighHigh General purification; requires slow cooling and seeding.
Ethyl Acetate / Hexane MediumGoodModerateLowSeparation from symmetrical diaryl urea byproducts.
Dichloromethane (DCM) MediumToo HighLowN/ANot recommended for recrystallization; better for extraction.
Toluene LowModerateHighModerateHighly lipophilic impurities; requires high temperatures.

Part 4: Experimental Protocols

Standard Operating Procedure: Seeded Recrystallization via Hot Filtration

This self-validating protocol is designed to remove symmetrical urea byproducts and prevent oiling out.

Materials Required:

  • Crude 1-(2-tert-butylphenyl)urea

  • Recrystallization solvent: Ethyl Acetate (EtOAc) and Hexane (or Ethanol/Water)

  • Pre-heated Büchner funnel and filter flask

  • Seed crystals of pure 1-(2-tert-butylphenyl)urea (if available)

Step-by-Step Methodology:

  • Dissolution & Symmetrical Urea Removal: Place the crude solid in an Erlenmeyer flask. Add a minimum volume of boiling EtOAc until the majority of the solid dissolves[9].

  • Hot Filtration: If a fine, white, insoluble powder remains (symmetrical diaryl urea), immediately filter the boiling suspension through a pre-heated fluted filter paper or Büchner funnel[9]. Caution: Ensure the glassware is hot to prevent premature crystallization of the target compound in the funnel[9].

  • Anti-Solvent Addition (Optional): Transfer the clear hot filtrate to a clean flask. If the product is highly soluble, add hot Hexane dropwise until the solution becomes faintly turbid, then add a few drops of EtOAc until it clears.

  • Controlled Cooling & Seeding (Critical Step): Place the flask on a stir plate with gentle agitation. Allow it to cool at a controlled rate of ~0.2 °C/min[5]. Once the temperature reaches approximately 5 °C above the expected cloud point, add 1-2 mg of pure seed crystals.

  • Maturation: Allow the solution to reach room temperature over 2 hours, then transfer to an ice bath (0-5 °C) for an additional 2 hours to maximize yield[9].

  • Isolation: Collect the resulting white, needle-like crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold Hexane (or the anti-solvent used) to displace any mother liquor containing trapped impurities[9][10].

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours to remove residual solvent trapped in the steric lattice.

Part 5: Visualizations of Chemical Workflows

Below are the mechanistic and procedural workflows mapped out using Graphviz.

Thermodynamic Pathway: Oiling Out vs. Controlled Crystallization

This diagram illustrates the kinetic trap of Liquid-Liquid Phase Separation (LLPS) and how thermodynamic control (seeding) rescues the purification process.

G A Supersaturated Solution 1-(2-tert-butylphenyl)urea B High Cooling Rate / No Seeding A->B Kinetic Hindrance C Slow Cooling Ramp / Seed Crystals Added A->C Thermodynamic Control D Liquid-Liquid Phase Separation (Oiling Out / Emulsion) B->D E Controlled Nucleation & Crystal Growth C->E F Impurity Entrapment & Amorphous Solid D->F Spontaneous Solidification G High-Purity Crystalline Product E->G Lattice Integration

Caption: Mechanistic pathways showing how seeding and cooling rates dictate crystallization vs. oiling out.

Purification Workflow for Hindered Aryl Ureas

This diagram outlines the physical separation steps required to isolate the monoaryl urea from typical synthetic byproducts.

G A Crude Mixture: Monoaryl Urea + Diaryl Urea + Amine B Dissolve in Hot EtOAc/Ethanol A->B C Hot Filtration B->C D Filter Cake: Symmetrical Diaryl Urea (Discard) C->D Insoluble Impurities E Filtrate: Target Urea + Trace Amine C->E Soluble Target F Slow Cooling to 5°C (Add Seeds at Cloud Point) E->F G Vacuum Filtration & Cold Solvent Wash F->G H Pure 1-(2-tert-butylphenyl)urea G->H Rejects Soluble Amine

Caption: Step-by-step physical workflow for the isolation of monoaryl ureas from crude synthetic mixtures.

Part 6: References

  • Journal of Chemical & Engineering Data. 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K. ACS Publications. Retrieved from:[Link]

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from:[Link]

  • Organic Process Research & Development. An In-Line Study of Oiling Out and Crystallization. ACS Publications. Retrieved from:[Link]

  • Organic Process Research & Development. Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications. Retrieved from:[Link]

  • Synthetic Communications. Full article: Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis. Retrieved from:[Link]

  • Molecules. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. Retrieved from:[Link]

  • International Journal of Molecular Sciences. Synthesis of New N,N′-Diarylureas and Their Theoretical Study as Cannabinoid-1 Receptor Inhibitors. PMC - NIH. Retrieved from:[Link]

Sources

Optimization

optimizing reaction temperature for 1-(2-tert-butylphenyl)urea crystallization

Technical Support Center: Optimizing Reaction Temperature for 1-(2-tert-butylphenyl)urea Crystallization Welcome to the Technical Support Center. Crystallizing 1-(2-tert-butylphenyl)urea presents unique thermodynamic and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Temperature for 1-(2-tert-butylphenyl)urea Crystallization

Welcome to the Technical Support Center. Crystallizing 1-(2-tert-butylphenyl)urea presents unique thermodynamic and kinetic challenges. The molecule features a bulky ortho-tert-butyl group that induces significant steric hindrance, forcing the phenyl ring out of coplanarity with the urea moiety[1]. Simultaneously, the urea group acts as a powerful hydrogen-bond donor and acceptor, driving the formation of highly ordered intermolecular networks. Because these two structural features are in direct competition—steric bulk resisting ordered packing while hydrogen bonds demand it—the crystallization process is hyper-sensitive to temperature gradients.

This guide provides field-proven troubleshooting strategies and self-validating protocols to help you optimize your temperature profiles.

Section 1: Core Principles & Experimental Protocol

To achieve high-purity, well-defined crystals, you must map and operate within the Metastable Zone Width (MSZW). The MSZW is the temperature differential between the saturation temperature ( Tdiss​ ) and the primary nucleation temperature ( Tnuc​ ). Research demonstrates that the MSZW is not a static property; it widens significantly as the cooling rate increases, which can lead to uncontrolled, catastrophic nucleation[2].

Self-Validating Protocol: MSZW Determination

  • Preparation: Suspend 1-(2-tert-butylphenyl)urea in a polar protic solvent (e.g., ethanol) at your target concentration.

  • Dissolution & Validation: Heat the suspension at 1.0 °C/min. Self-Validation Step: Do not rely on visual clarity. Use an in-line Focused Beam Reflectance Measurement (FBRM) or turbidity probe. The solution is only fully saturated when Nephelometric Turbidity Units (NTU) drop below 5. Record this temperature as Tdiss​ .

  • Thermal Erasure: Hold the solution at Tdiss​+5 °C for 30 minutes. This destroys "thermal memory" (sub-visible solute clusters) that could prematurely trigger nucleation during the cooling phase.

  • Controlled Cooling: Apply a strict cooling rate (e.g., 0.2 °C/min).

  • Nucleation Detection: Record the temperature at which a sharp increase in particle counts or turbidity occurs ( Tnuc​ ).

  • Calculation: MSZW = Tdiss​−Tnuc​ .

MSZW_Workflow Step1 1. Prepare Saturated Solution at Elevated Temp (T_diss) Step2 2. Hold for 30 mins to ensure complete dissolution Step1->Step2 Step3 3. Apply Controlled Cooling Rate (e.g., 0.1 to 1.0 °C/min) Step2->Step3 Step4 4. Monitor via FBRM/Turbidity until Nucleation (T_nuc) Step3->Step4 Step5 5. Calculate MSZW (MSZW = T_diss - T_nuc) Step4->Step5

Workflow for determining the Metastable Zone Width (MSZW) using controlled cooling.

Section 2: Quantitative Data Summary

The table below summarizes the causal relationship between cooling rates, MSZW, and the resulting crystal morphology for 1-(2-tert-butylphenyl)urea.

Table 1: Impact of Cooling Rate on Crystallization Parameters (Representative data assuming a Tdiss​ of 50.0 °C in ethanol)

Cooling StrategyCooling Rate (°C/min)Nucleation Temp ( Tnuc​ , °C)MSZW (°C)Crystal MorphologyYield (%)
Linear (Fast)1.032.517.5Fine powder / Oil68
Linear (Medium)0.538.012.0Small needles75
Linear (Slow)0.242.57.5Prismatic crystals88
Non-linear (Cubic)0.2 (average)44.06.0Large, high-purity94

Section 3: Troubleshooting Guides

Q: My 1-(2-tert-butylphenyl)urea is precipitating as a thick oil instead of forming crystals. How do I fix this? A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when your cooling profile is too aggressive, causing the system to bypass the nucleation curve and intersect the spinodal curve. Because the bulky ortho-tert-butyl group slows down the molecular alignment required for the urea moieties to hydrogen-bond, fast cooling prevents the molecules from overcoming the entropic barrier to form a crystal lattice[1]. Solution:

  • Reduce your cooling rate to < 0.2 °C/min to allow kinetic alignment.

  • Implement a non-linear (cubic) cooling profile. This maintains a low, constant supersaturation level, giving the molecules time to orient into the lattice.

  • Introduce seed crystals (1-2% w/w) at 2-3 °C below the saturation temperature to bypass the primary nucleation energy barrier entirely.

OilingOut_Logic Issue Issue: Solution Oils Out (Liquid-Liquid Phase Separation) Cause Cause: Cooling profile intersects spinodal curve before nucleation Issue->Cause Decision Cooling Rate? Cause->Decision Fast > 0.5 °C/min Decision->Fast Fast Slow < 0.5 °C/min Decision->Slow Slow Action1 Reduce cooling rate & apply non-linear (cubic) cooling Fast->Action1 Action2 Introduce seed crystals within the metastable zone Slow->Action2

Logical decision tree for troubleshooting oiling out during crystallization.

Q: The yield is acceptable, but the crystals are a fine, static-prone powder that is impossible to filter. Why? A: Fine powders are the result of a catastrophic primary nucleation event. When the MSZW is artificially widened by fast cooling, supersaturation builds up to extreme, unstable levels[2]. When nucleation finally occurs, it happens simultaneously across millions of sites, depleting the solute before meaningful crystal growth can occur. Solution: Decrease the cooling rate as you approach the known Tnuc​ . Once nucleation is confirmed via FBRM or visual cloud point, pause the cooling profile and hold the temperature steady for 60 minutes. This allows crystal growth to outcompete secondary nucleation, yielding larger, filterable crystals.

Q: I am observing different crystal habits (needles vs. blocks) between batches. Is temperature causing polymorphism? A: Yes. Temperature is a critical variable that influences not just solubility, but the specific polymorphic form that nucleates[3]. Substituted phenylureas are highly prone to polymorphism due to flexible rotation around the N-C(phenyl) bond. Higher crystallization temperatures generally favor the thermodynamically stable polymorph (usually block-like), while rapid cooling to lower temperatures traps the kinetically favored polymorph (often needles). Solution: Map the solubility curves of both polymorphs. Ensure your crystallization temperature remains above the enantiotropic transition temperature if you are targeting the thermodynamically stable form.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for temperature-controlled crystallization of this compound? A: Polar protic solvents, such as ethanol or isopropanol, are highly recommended. The solvent must be able to disrupt the strong intermolecular urea-urea hydrogen bonds at elevated temperatures. This creates a steep solubility curve that is highly responsive to temperature changes, allowing you to drive crystallization purely through controlled cooling[3].

Q: At what exact temperature should I add seed crystals? A: Seeding should occur within the metastable zone, typically 2 to 3 °C below the validated dissolution temperature ( Tdiss​ ). Seeding too close to Tdiss​ risks dissolving the seeds, while seeding too close to Tnuc​ risks triggering the very catastrophic primary nucleation you are trying to avoid.

References

  • Effect of Crystallization Conditions on the Metastable Zone Width and Nucleation Kinetics of p-Aminobenzoic Acid in Ethanol Source: White Rose Research Online URL
  • Source: eScholarship.
  • Synthesis and Structure Activity Relationship Investigation of Adenosine-containing Inhibitors of Histone Methyltransferase DOT1L Source: PMC / NIH URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of LC-MS/MS Methods for the Quantification of Urea and [2-(1,1-dimethylethyl)phenyl]-urea

This guide provides a comprehensive framework for the validation of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of two distinct small molecules in biological matrices: th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of two distinct small molecules in biological matrices: the endogenous metabolite urea and the synthetic compound [2-(1,1-dimethylethyl)phenyl]-urea. As researchers, scientists, and drug development professionals, the integrity of our data is paramount. A rigorously validated bioanalytical method is the bedrock of reliable pharmacokinetic, toxicokinetic, and biomarker studies.[1] This document will not only detail the "how" but also the "why" behind each validation parameter, offering a blend of regulatory expectations and practical, field-proven insights.

The Primacy of LC-MS/MS in Bioanalysis

While various analytical techniques exist for the quantification of small molecules, LC-MS/MS has emerged as the gold standard in regulated bioanalysis.[1] Its superiority lies in its high selectivity, sensitivity, and broad applicability. For a molecule like urea, traditional methods such as colorimetric and enzymatic assays are available. However, these methods can be susceptible to interferences from other components in the biological matrix.[2][3] LC-MS/MS, on the other hand, couples the powerful separation capabilities of liquid chromatography with the highly specific detection of mass spectrometry, minimizing the impact of matrix effects and ensuring that the signal detected is genuinely from the analyte of interest.[4]

Comparative Analysis of Urea Quantification Methods

Before delving into the specifics of LC-MS/MS validation, it is instructive to compare it with alternative methods for urea quantification.

FeatureLC-MS/MSColorimetric AssaysEnzymatic Assays
Principle Chromatographic separation followed by mass-based detection of the analyte and its fragments.Chemical reaction that produces a colored product, with the intensity of the color being proportional to the urea concentration.[1][5][6]Use of the urease enzyme to hydrolyze urea to ammonia, which is then quantified.[7][8][9][10]
Selectivity Very High: Differentiates urea from structurally similar molecules based on retention time and mass-to-charge ratio.[4]Moderate to Low: Can be prone to interference from other substances in the biological matrix that react with the chemical reagents.[2]High: The specificity of the urease enzyme for urea provides good selectivity.[11] However, pre-existing ammonia in samples can interfere.[2]
Sensitivity Very High: Capable of detecting urea at very low concentrations.[12]Moderate: Generally less sensitive than LC-MS/MS.[1]Moderate to High: Sensitivity can vary depending on the specific assay design.[7][9]
Throughput High: Modern systems with rapid chromatography can analyze samples in a few minutes per run.[12]High: Well-suited for high-throughput screening in 96-well plate format.[1]High: Also amenable to high-throughput formats.[8]
Matrix Effect Can be a factor, but can be effectively managed and corrected for using stable isotope-labeled internal standards.[2]Susceptible to matrix interference which can affect color development.[2]Can be affected by substances that inhibit or activate the urease enzyme.[2]
Cost High initial instrument cost, but can be cost-effective for large numbers of samples.Low cost per sample.[1]Low to moderate cost per sample.[8]

For a novel synthetic compound like [2-(1,1-dimethylethyl)phenyl]-urea, LC-MS/MS is the unequivocal method of choice due to the lack of pre-existing specific colorimetric or enzymatic reagents. The development of such assays would be time-consuming and may not achieve the required sensitivity and selectivity for pharmacokinetic studies.

The Architecture of a Robust LC-MS/MS Method Validation

A bioanalytical method validation is a formal process to demonstrate that the analytical method is reliable and reproducible for its intended use.[1][6][13] The core parameters to be evaluated are guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][5][7][8]

The following sections will detail the experimental design and acceptance criteria for each validation parameter, applicable to both urea and [2-(1,1-dimethylethyl)phenyl]-urea.

Experimental Workflow Overview

The general workflow for the validation of an LC-MS/MS method involves several key stages, from sample preparation to data analysis.

LC-MS/MS Validation Workflow LC-MS/MS Validation Workflow cluster_PreAnalysis Pre-Analysis cluster_Analysis Analysis cluster_PostAnalysis Post-Analysis Sample_Preparation Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) LC_Separation Liquid Chromatography (Separation of Analyte from Matrix Components) Sample_Preparation->LC_Separation Fortification Spiking of Blank Matrix with Analyte and Internal Standard (IS) Fortification->Sample_Preparation MS_Detection Tandem Mass Spectrometry (Detection and Quantification of Analyte and IS) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration and Ratio Calculation) MS_Detection->Data_Processing Statistical_Analysis Statistical Analysis (Assessment against Acceptance Criteria) Data_Processing->Statistical_Analysis Validation_Parameters Interrelation of Core Validation Parameters Selectivity Selectivity & Specificity LLOQ LLOQ Selectivity->LLOQ Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Accuracy->Precision LLOQ->Linearity Recovery Recovery Recovery->Accuracy MatrixEffect Matrix Effect MatrixEffect->Accuracy MatrixEffect->Precision Stability Stability Stability->Accuracy

Caption: The interconnected nature of key bioanalytical validation parameters.

Selectivity and Specificity
  • Why it's important: Selectivity ensures that the method can differentiate the analyte of interest from other components in the sample, such as metabolites, endogenous compounds, and concomitant medications. [3]Specificity is the ultimate form of selectivity, meaning the method produces a response for only the analyte of interest. [3]In LC-MS/MS, high selectivity is achieved through the combination of chromatographic retention time and the specific mass-to-charge ratio (m/z) transitions of the parent and product ions.

  • Experimental Protocol:

    • Analyze at least six different lots of blank biological matrix (e.g., plasma, urine) to assess for interfering peaks at the retention time of the analyte and internal standard (IS).

    • Spike one of these blank lots at the Lower Limit of Quantification (LLOQ) and analyze.

  • Acceptance Criteria:

    • The response of any interfering peak in the blank samples should be less than 20% of the analyte response at the LLOQ.

    • The response of any interfering peak at the retention time of the IS should be less than 5% of the IS response.

Linearity and Range
  • Why it's important: This establishes the concentration range over which the analytical method is accurate, precise, and linear. [14][15]A linear relationship between the analyte concentration and the instrument response is crucial for accurate quantification.

  • Experimental Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of six to eight non-zero concentration levels should be used. [1] 2. The range should encompass the expected concentrations in the study samples, from the LLOQ to the Upper Limit of Quantification (ULOQ).

    • Analyze the calibration standards and plot the peak area ratio (analyte/IS) versus the nominal concentration.

    • Determine the best-fit regression model (typically a weighted linear regression, e.g., 1/x or 1/x²).

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • At least 75% of the calibration standards must have a back-calculated concentration within ±15% of the nominal value (±20% at the LLOQ). [1]

Accuracy and Precision
  • Why it's important: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between a series of measurements. [16][17][18]These parameters demonstrate the reliability and reproducibility of the method.

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), mid QC, and high QC (≥ 75% of ULOQ). [11] 2. Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.

    • Intra-run (within-run) accuracy and precision are determined from the analysis of the QC samples within a single run.

    • Inter-run (between-run) accuracy and precision are determined from the analysis of the QC samples across all validation runs.

  • Acceptance Criteria:

    • The mean accuracy at each QC level should be within ±15% of the nominal value (±20% at the LLOQ). [11][16] * The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). [11][16]

      Parameter Acceptance Criteria (QC Samples) Acceptance Criteria (LLOQ)
      Accuracy Within ±15% of nominal value Within ±20% of nominal value

      | Precision (CV) | ≤ 15% | ≤ 20% |

Lower Limit of Quantification (LLOQ)
  • Why it's important: The LLOQ is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. [1]This is critical for characterizing the complete pharmacokinetic profile of a drug.

  • Experimental Protocol:

    • The LLOQ is established as the lowest concentration on the calibration curve.

    • Analyze at least five replicates of a sample spiked at the proposed LLOQ concentration.

  • Acceptance Criteria:

    • The analyte response at the LLOQ should be at least five times the response of a blank sample. [11] * The mean accuracy must be within 80-120% of the nominal value. [1] * The precision (CV) must be ≤ 20%. [1]

Recovery and Matrix Effect
  • Why it's important:

    • Recovery is the efficiency of the extraction process, indicating how much of the analyte is recovered from the biological matrix. [19] * Matrix effect is the alteration of the analyte's ionization efficiency due to co-eluting components from the matrix, which can lead to ion suppression or enhancement. [2][20]A thorough assessment of the matrix effect is crucial for the reliability of LC-MS/MS methods. [2][20]* Experimental Protocol:

    • Prepare three sets of samples at low, mid, and high concentrations:

      • Set A: Analyte spiked in neat solution.

      • Set B: Analyte spiked into post-extraction blank matrix (to assess matrix effect).

      • Set C: Analyte spiked into pre-extraction blank matrix (to assess recovery).

    • Analyze all three sets and compare the peak areas.

  • Calculations and Acceptance Criteria:

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100

      • Recovery should be consistent, precise, and reproducible, though 100% recovery is not required.

    • Matrix Factor = (Peak Area of Set B / Peak Area of Set A)

      • The IS-normalized matrix factor should be calculated for at least six lots of matrix. The CV of the IS-normalized matrix factor should be ≤ 15%.

Stability
  • Why it's important: Stability studies are conducted to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. [1][21]This includes various storage and handling conditions that the samples may encounter.

  • Experimental Protocol:

    • Analyze QC samples (low and high concentrations) after exposing them to different conditions:

      • Freeze-Thaw Stability: At least three freeze-thaw cycles. [21] * Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics the sample handling time. [21] * Long-Term Stability: Stored at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected duration of the study. [21] * Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria:

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration. [21]

Conclusion

The validation of a bioanalytical method is a rigorous and multifaceted process that is essential for ensuring the quality and integrity of data in drug development and other research areas. By following the principles and protocols outlined in this guide, which are grounded in regulatory expectations and scientific expertise, researchers can develop and validate robust and reliable LC-MS/MS methods for the quantification of small molecules like urea and [2-(1,1-dimethylethyl)phenyl]-urea. This commitment to scientific integrity ensures that the data generated can be trusted to make critical decisions in the advancement of science and medicine.

References

  • Bioanalysis Zone. (2013). Novel LC–MS/MS method devised for the determination of urea in human epithelial lining fluid. [Link]

  • Bioanalysis Zone. (2020). 4. Advantages of LC–MS for the bioanalysis of biologics. [Link]

Sources

Comparative

Introduction: The Regiochemical Dictation of Pharmacophores

In medicinal chemistry, the phenylurea scaffold is a privileged moiety, serving as the primary pharmacophore in a vast array of therapeutics, from soluble epoxide hydrolase (sEH) inhibitors to epigenetic modulators like...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In medicinal chemistry, the phenylurea scaffold is a privileged moiety, serving as the primary pharmacophore in a vast array of therapeutics, from soluble epoxide hydrolase (sEH) inhibitors to epigenetic modulators like DOT1L inhibitors ()[1]. However, the introduction of a bulky substituent—specifically a tert-butyl group—onto the phenyl ring profoundly alters the molecule's physicochemical properties.

As a Senior Application Scientist, I frequently observe drug discovery programs stalling due to a misunderstanding of steric vectors. The choice between ortho-tert-butylphenylurea and para-tert-butylphenylurea is not merely a matter of spatial filling; it is a fundamental manipulation of torsional energy, π -conjugation, and hydrogen-bond pre-organization. This guide objectively compares these two isomers, explaining the causality behind their divergent behaviors and providing self-validating protocols for experimental verification.

Part 1: Conformational Causality & Steric Hindrance

The stark difference in pharmacological utility between the ortho and para isomers is governed by the "Ortho Effect" ()[2].

The Para Isomer (The Ideal Pharmacophore): In para-tert-butylphenylurea, the bulky tert-butyl group (volume ~60 ų) is positioned 180° away from the urea nitrogen. This spatial separation results in minimal steric clash. Consequently, the urea moiety can adopt a coplanar conformation with the phenyl ring. This coplanarity extends the π -conjugation, lowering the overall energy state and pre-organizing the N-H (donors) and C=O (acceptor) groups for optimal bidentate hydrogen bonding with target proteins ()[3].

The Ortho Isomer (The Steric Clash): Placing the tert-butyl group in the ortho position introduces severe steric repulsion between the methyl groups of the tert-butyl moiety and the carbonyl oxygen or amide protons of the urea. To minimize this immense van der Waals strain, the C(aryl)-N bond is forced to rotate, pushing the urea group entirely out of the plane of the phenyl ring[2]. This orthogonal conformation breaks π -conjugation, alters the electron density on the urea nitrogens, and physically prevents the molecule from simultaneously inserting its hydrophobic bulk into a receptor pocket while maintaining its hydrogen-bonding network.

ConformationalAnalysis O_Isomer Ortho-tert-butylphenylurea O_Steric Severe Steric Clash (t-Butyl vs Urea) O_Isomer->O_Steric P_Isomer Para-tert-butylphenylurea P_Steric Minimal Steric Clash P_Isomer->P_Steric O_Conf Out-of-Plane Conformation (High Torsional Angle) O_Steric->O_Conf P_Conf Coplanar Conformation (Extended π-Conjugation) P_Steric->P_Conf O_Bind Weak Target Binding (Disrupted H-Bonding) O_Conf->O_Bind P_Bind Optimal Target Binding (Strong H-Bonding) P_Conf->P_Bind

Figure 1: Conformational logic and target binding outcomes for ortho vs. para isomers.

Part 2: Impact on Target Binding (Case Studies)

Case Study 1: DOT1L Epigenetic Inhibitors

In the development of DOT1L inhibitors (e.g., EPZ004777 and EPZ-5676/pinometostat), the para-tert-butylphenylurea moiety is a critical structural anchor ()[4]. The binding of the para isomer induces a massive protein conformational change, opening a new hydrophobic cavity that perfectly accommodates the tert-butyl group. Simultaneously, the coplanar urea forms three indispensable hydrogen bonds with the DOT1L backbone (notably with Asn241) ()[5]. An ortho-substitution completely abolishes this activity, as the out-of-plane twist prevents the simultaneous hydrophobic insertion and H-bond alignment.

BindingMechanism Start Para-tert-butylphenylurea Pocket Induces Hydrophobic Pocket Opening Start->Pocket Binding Event Anchor t-Butyl Group Anchors in Pocket Pocket->Anchor Hydrophobic Interaction HBond Urea Moiety Forms H-Bonds (e.g., Asn241) Pocket->HBond Electrostatic Interaction Inhibition Potent Enzyme Inhibition (e.g., DOT1L) Anchor->Inhibition HBond->Inhibition

Figure 2: Binding mechanism of para-tert-butylphenylurea in DOT1L inhibition.

Case Study 2: Soluble Epoxide Hydrolase (sEH) Inhibitors

Potent sEH inhibitors require a coplanar urea to act as a primary pharmacophore, donating hydrogen bonds to the catalytic residues (Asp335, Tyr383, Tyr466) ()[6]. The para isomer allows optimal vector projection into the enzyme's hydrophobic channels, yielding low-nanomolar IC 50​ values. The ortho isomer fails to engage the catalytic triad due to steric occlusion.

Part 3: Quantitative Data Comparison

The following table summarizes the physicochemical and pharmacological divergence between the two isomers, synthesizing crystallographic and biochemical data.

PropertyOrtho-tert-butylphenylureaPara-tert-butylphenylurea
Steric Hindrance (Urea-Aryl) SevereMinimal
Preferred Conformation Out-of-plane (Orthogonal)Coplanar (Syn/Anti)
Dihedral Angle ( ϕ ) ~60° - 90°~0° - 15°
Rotational Barrier ( ΔG‡ ) High (>15 kcal/mol)Low (~2.4 - 9.4 kcal/mol)
DOT1L Binding Affinity ( Ki​ ) >10,000 nM (Inactive)<10 nM (Highly Potent)
sEH Inhibitory Activity (IC 50​ ) Poor/InactiveHigh (Low nM)

Part 4: Experimental Validation Protocols

To ensure scientific integrity, any claims regarding conformational preferences and target engagement must be validated through a self-contained, orthogonal experimental system. Below are the protocols to validate the structural differences and their functional consequences.

Protocol 1: Conformational Analysis via X-Ray Crystallography & VT-NMR

Rationale: To quantify the dihedral angle in the solid state and the rotational energy barrier in solution, proving the "Ortho Effect".

  • Crystallization: Dissolve 50 mg of the respective isomer in a minimal volume of hot ethyl acetate/hexane (1:1 v/v). Allow slow evaporation at room temperature over 48-72 hours to yield single crystals suitable for X-ray diffraction.

  • X-Ray Diffraction (XRD): Mount a single crystal on a diffractometer. Solve the structure to determine the C(aryl)-N-C(O) dihedral angle. Expected Result: The para isomer will show a near-0° angle; the ortho isomer will show a >60° angle.

  • Variable-Temperature NMR (VT-NMR): Prepare a 10 mM solution of the isomer in DMSO- d6​ . Acquire 1 H-NMR spectra from 298 K to 398 K in 10 K increments.

  • Data Analysis: Monitor the coalescence of the urea N-H proton signals or the tert-butyl methyl signals. Use the Eyring equation to calculate the free energy of activation ( ΔG‡ ) for the C-N bond rotation.

Protocol 2: Functional Validation via DOT1L Radiometric Assay

Rationale: To demonstrate how the conformational differences dictate biochemical efficacy.

  • Reagent Preparation: Prepare assay buffer (20 mM Tris-HCl pH 8.0, 10 mM NaCl, 0.002% Tween-20, 1 mM DTT). Dilute recombinant human DOT1L (catalytic domain) to a final concentration of 0.5 nM.

  • Compound Titration: Prepare 3-fold serial dilutions of both ortho and para isomers in DMSO. Transfer 100 nL of each to a 384-well microplate (final DMSO concentration = 1%).

  • Enzyme Incubation: Add 5 µL of the DOT1L enzyme solution to the wells. Incubate for 30 minutes at room temperature to allow for induced-fit binding (critical for the para isomer's hydrophobic pocket opening).

  • Reaction Initiation: Add 5 µL of a substrate mix containing 0.25 µM oligonucleosomes and 0.5 µM 3 H-S-adenosylmethionine ( 3 H-SAM).

  • Quenching & Detection: Incubate for 120 minutes. Quench the reaction by adding 10 µL of 10% trichloroacetic acid (TCA). Transfer to a filter plate, wash extensively with ethanol, and add scintillation fluid. Read on a MicroBeta counter to calculate IC 50​ values.

References

  • Conformational Analysis and Rotational Barriers of Alkyl- and Phenyl-Substituted Urea Derivatives. The Journal of Physical Chemistry A.[Link]

  • A Medicinal Chemistry Perspective for Targeting Histone H3 Lysine-79 Methyltransferase DOT1L. ACS Medicinal Chemistry Letters.[Link]

  • Recent Advances and Perspectives of Small Molecule Modulators Targeting DOT1L. Journal of Medicinal Chemistry.[Link]

  • Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry.[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

  • The ortho effect in directed C–H activation. Chemical Science.[Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.